4-Benzhydryl-3-thiosemicarbazide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-benzhydrylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c15-17-14(18)16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,15H2,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZRVDYOCCVVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370724 | |
| Record name | 4-Benzhydryl-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21198-25-4 | |
| Record name | 4-Benzhydryl-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21198-25-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 4-Benzhydryl-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Benzhydryl-3-thiosemicarbazide, a molecule of interest in medicinal chemistry due to the established broad-spectrum biological activities of the thiosemicarbazide scaffold. This document details a plausible synthetic protocol, expected characterization data, and a general discussion of the potential biological significance of this compound class.
Introduction
Thiosemicarbazides are a class of compounds characterized by a sulfur atom and three nitrogen atoms linked to a carbonyl group. They serve as crucial intermediates in the synthesis of various heterocyclic compounds and have demonstrated a wide array of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The benzhydryl moiety, with its bulky, lipophilic nature, is a common functional group in centrally acting drugs and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The combination of the benzhydryl group with the thiosemicarbazide core in this compound presents an interesting scaffold for further investigation in drug discovery.
Synthesis of this compound
A common and effective method for the synthesis of 4-substituted-3-thiosemicarbazides is the reaction of the corresponding isothiocyanate with hydrazine hydrate. The proposed synthesis of this compound follows this established methodology.
Synthesis Workflow
The synthesis can be visualized as a two-step process, starting from benzhydrylamine.
Caption: Synthesis workflow for this compound.
Experimental Protocol
Materials:
-
Benzhydryl isothiocyanate
-
Hydrazine hydrate (99-100%)
-
Ethanol (absolute)
-
Diethyl ether
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzhydryl isothiocyanate (1.0 eq) in absolute ethanol (100 mL).
-
To this solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase).
-
Upon completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash it with cold diethyl ether (2 x 20 mL).
-
Recrystallize the crude product from ethanol to obtain pure this compound as a white crystalline solid.
-
Dry the purified product in a vacuum desiccator over anhydrous calcium chloride.
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by various spectroscopic methods and by its physical properties.
Physical and Analytical Data
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₁₅N₃S |
| Molecular Weight | 257.35 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Not available in literature; requires experimental determination |
| Yield | Dependant on experimental conditions |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol |
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3400 | N-H stretching vibrations (NH and NH₂) |
| 3000 - 3100 | Aromatic C-H stretching |
| 2900 - 3000 | Aliphatic C-H stretching |
| ~1600 | N-H bending vibration |
| ~1500 | C=S stretching vibration |
| ~1490, 1450 | Aromatic C=C stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
¹H NMR (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.2 | Singlet | 1H | NH (adjacent to C=S) |
| ~8.0 | Singlet | 1H | NH (benzhydryl) |
| 7.2 - 7.5 | Multiplet | 10H | Aromatic protons |
| ~6.0 | Doublet | 1H | CH (benzhydryl) |
| ~4.5 | Broad Singlet | 2H | NH₂ |
¹³C NMR (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~182 | C=S |
| ~140 | Quaternary aromatic carbons |
| 126 - 129 | Aromatic CH carbons |
| ~60 | CH (benzhydryl) |
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
| m/z | Assignment |
| 257 | [M]⁺ (Molecular ion) |
| 167 | [C₁₃H₁₁]⁺ (Benzhydryl cation) |
Potential Biological Significance and Signaling Pathways
A key target for many biologically active thiosemicarbazones is ribonucleotide reductase (RNR) , an enzyme crucial for DNA synthesis and repair. By inhibiting RNR, these compounds can halt cell proliferation, making them attractive candidates for anticancer drug development.
Another potential mechanism involves the induction of oxidative stress . Thiosemicarbazides can interfere with cellular redox balance, leading to an increase in reactive oxygen species (ROS), which can trigger apoptotic pathways in cancer cells.
Generalized Signaling Pathway
The following diagram illustrates a generalized potential mechanism of action for thiosemicarbazide derivatives in cancer cells.
Caption: Potential mechanism of action for thiosemicarbazide derivatives.
Conclusion
This technical guide outlines a plausible and efficient synthetic route for this compound and provides a comprehensive set of expected characterization data. The information presented here serves as a valuable resource for researchers interested in the synthesis and evaluation of novel thiosemicarbazide derivatives. The potential for this class of compounds to interact with key cellular targets, such as ribonucleotide reductase, warrants further investigation into their specific biological activities and therapeutic potential. The detailed protocols and data provided herein should facilitate the synthesis and characterization of this compound, enabling further studies into its pharmacological properties.
4-Benzhydryl-3-thiosemicarbazide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzhydryl-3-thiosemicarbazide is a derivative of thiosemicarbazide, a class of compounds recognized for their wide-ranging biological activities. The core structure, characterized by a thiourea moiety linked to a hydrazine group, serves as a versatile scaffold in medicinal chemistry. The incorporation of a bulky benzhydryl group at the N4 position is anticipated to modulate the compound's lipophilicity and steric profile, potentially influencing its biological interactions. This technical guide provides a detailed overview of the known physicochemical properties, general synthetic approaches, and potential mechanisms of action of this compound, drawing upon data from related thiosemicarbazide and thiosemicarbazone analogs.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented below. It is important to note that while some experimental data is available from commercial suppliers, other parameters are predicted and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅N₃S | [1] |
| Molecular Weight | 257.35 g/mol | [1] |
| CAS Number | 21198-25-4 | [2] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | 148-150 °C | Commercial Supplier |
| Boiling Point | 421.2 °C at 760 mmHg | Commercial Supplier |
| Flash Point | 208.5 °C | Commercial Supplier |
| Density | 1.211 g/cm³ | Commercial Supplier |
| Refractive Index | 1.657 | Commercial Supplier |
| XLogP3 (Predicted) | 3.6 | [3] |
| pKa (Predicted) | No data available | N/A |
Synthesis and Characterization: Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and reliable method for the synthesis of 4-substituted thiosemicarbazides involves the reaction of an appropriate isothiocyanate with hydrazine hydrate.
General Synthesis Protocol: Nucleophilic Addition of Hydrazine Hydrate to Benzhydryl Isothiocyanate
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
Benzhydryl isothiocyanate
-
Hydrazine hydrate (80-95%)
-
Ethanol (absolute)
-
Deionized water
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzhydryl isothiocyanate (1.0 equivalent) in absolute ethanol.
-
Cool the solution in an ice bath with continuous stirring.
-
To the cooled solution, add hydrazine hydrate (1.1 equivalents) dropwise over a period of 15-30 minutes.
-
After the complete addition of hydrazine hydrate, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, a precipitate of this compound should form. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Characterization Protocols
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: Determine the melting point of the dried product using a calibrated melting point apparatus. The observed melting point should be sharp and consistent with the reported value.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectrum of the compound (typically as a KBr pellet). Characteristic vibrational bands to be observed include:
-
N-H stretching vibrations (typically in the range of 3100-3400 cm⁻¹)
-
Aromatic C-H stretching (around 3000-3100 cm⁻¹)
-
C=S stretching (often a weaker band in the range of 1000-1250 cm⁻¹)
-
Aromatic C=C stretching (around 1450-1600 cm⁻¹)
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆). The spectra should be consistent with the structure of this compound, showing characteristic signals for the benzhydryl protons and the aromatic ring protons, as well as the protons of the thiosemicarbazide backbone.
-
Mass Spectrometry (MS): Confirm the molecular weight of the compound by obtaining the mass spectrum. The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight.
Potential Biological Activities and Mechanisms of Action
Thiosemicarbazides and their derivatives, thiosemicarbazones, are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.[4] The precise mechanism of action for this compound has not been elucidated; however, the established mechanisms for related compounds provide a strong basis for potential biological targets.
Anticancer Activity
The anticancer properties of thiosemicarbazones, which can be formed from 4-substituted thiosemicarbazides, are often attributed to their ability to chelate metal ions, particularly iron and copper.[5][6] This chelation can lead to the inhibition of key enzymes involved in cellular proliferation and the generation of reactive oxygen species (ROS).
-
Ribonucleotide Reductase (RNR) Inhibition: RNR is a crucial enzyme for DNA synthesis and repair. Many thiosemicarbazones are potent inhibitors of RNR, leading to the depletion of the deoxynucleotide pool and subsequent cell cycle arrest and apoptosis.[6]
-
Topoisomerase IIα Inhibition: Some thiosemicarbazone derivatives have been shown to target topoisomerase IIα, an enzyme that plays a vital role in DNA replication and chromosome segregation.[4] Inhibition of this enzyme leads to DNA damage and cell death.
-
Induction of Oxidative Stress: The metal complexes of thiosemicarbazones can participate in redox cycling, leading to the generation of ROS. Elevated levels of ROS can induce cellular damage and trigger apoptotic pathways in cancer cells.
Antimicrobial Activity
Thiosemicarbazides have also been investigated for their activity against a range of microbial pathogens, including bacteria and fungi.[4] The proposed mechanisms of action often involve the disruption of essential cellular processes in microorganisms.
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are well-established targets for antibacterial drugs. Molecular docking studies have suggested that thiosemicarbazides may inhibit these enzymes, leading to bacterial cell death.[7]
Experimental Workflow for Biological Screening
The initial biological evaluation of this compound would typically involve a series of in vitro assays to determine its potential as an antimicrobial and anticancer agent.
Conclusion
This compound represents an interesting molecule for further investigation within the field of medicinal chemistry. While specific experimental data for this compound is limited, the well-established biological activities of the broader thiosemicarbazide class provide a strong rationale for its evaluation as a potential antimicrobial and anticancer agent. The synthetic and characterization protocols outlined in this guide, along with the proposed mechanisms of action, offer a foundational framework for researchers to initiate their studies on this and related compounds. Further research is warranted to fully elucidate the physicochemical properties, biological activity, and specific molecular targets of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C14H15N3S) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4-Benzhydryl-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-Benzhydryl-3-thiosemicarbazide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in published literature, this guide presents predicted mass spectrometry data alongside representative infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data from closely related thiosemicarbazide analogs. These data points serve as a valuable reference for the characterization of this and similar molecules.
Molecular Structure and Properties
This compound (CAS RN: 21198-25-4) possesses a molecular formula of C₁₄H₁₅N₃S and a molecular weight of 257.35 g/mol .[1] The structure features a benzhydryl group attached to the N4 position of the thiosemicarbazide core.
Mass Spectrometry Data
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 258.10594 |
| [M+Na]⁺ | 280.08788 |
| [M+K]⁺ | 296.06182 |
| [M+NH₄]⁺ | 275.13248 |
| [M-H]⁻ | 256.09138 |
Source: Predicted data from computational models.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a thiosemicarbazide derivative is characterized by distinct absorption bands corresponding to N-H, C=S, and C-N vibrations. Although a specific spectrum for this compound is not available, the following table presents typical IR absorption ranges for key functional groups in related thiosemicarbazide compounds.
Table 2: Representative Infrared (IR) Absorption Data for Thiosemicarbazide Derivatives
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching (Amine & Amide) | 3100 - 3400 |
| C-H | Stretching (Aromatic) | 3000 - 3100 |
| C-H | Stretching (Aliphatic) | 2850 - 3000 |
| C=N | Stretching | ~1600 |
| C=C | Stretching (Aromatic) | 1450 - 1600 |
| C=S | Stretching | 1050 - 1250 |
| C-N | Stretching | 1250 - 1350 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would reveal characteristic signals for the benzhydryl and thiosemicarbazide moieties. The following tables outline the expected chemical shifts for the different protons and carbons, based on data from analogous structures.
Table 3: Representative ¹H NMR Spectral Data for Thiosemicarbazide Derivatives
| Proton Type | Multiplicity | Expected Chemical Shift (δ, ppm) |
| NH (Thioamide) | Singlet | 9.0 - 11.0 |
| NH (Hydrazine) | Singlet | 7.0 - 9.0 |
| NH₂ | Broad Singlet | 4.0 - 5.0 |
| CH (Benzhydryl) | Singlet/Triplet | ~6.0 |
| CH (Aromatic) | Multiplet | 7.0 - 7.5 |
Table 4: Representative ¹³C NMR Spectral Data for Thiosemicarbazide Derivatives
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C=S | 175 - 185 |
| C (Aromatic) | 120 - 145 |
| CH (Benzhydryl) | 50 - 65 |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data discussed above. These methods are based on standard practices for the analysis of organic compounds.[2][3][4]
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg) in a suitable solvent such as methanol or acetonitrile to a final concentration of 10-100 µM.
-
Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS).
-
Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-20 µL/min. Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 100-1000.
-
Data Processing: Process the raw data to identify the molecular ion and common adducts.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Analysis: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
¹³C NMR Analysis: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
The Elusive Crystal Structure of 4-Benzhydryl-3-thiosemicarbazide: A Technical Guide to Synthesis, Characterization, and Potential Biological Significance
Despite a comprehensive search of scientific literature and crystallographic databases, the specific crystal structure of 4-Benzhydryl-3-thiosemicarbazide has not been reported. This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for the synthesis, characterization, and potential biological evaluation of this compound, drawing upon established methodologies for analogous thiosemicarbazide derivatives.
This document outlines generalized experimental protocols for the synthesis and characterization of this compound, including techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside a detailed, generalized protocol for single-crystal X-ray diffraction. While experimental data for the target compound is unavailable, predicted physicochemical properties are presented. Furthermore, this guide illustrates a general synthesis workflow and a potential biological signaling pathway relevant to thiosemicarbazides, based on existing literature.
Physicochemical Properties
Quantitative data for this compound is not available in the absence of a determined crystal structure. However, based on its molecular formula (C14H15N3S), several physicochemical properties can be predicted.
| Property | Value | Source |
| Molecular Formula | C14H15N3S | - |
| Molecular Weight | 257.36 g/mol | |
| CAS Number | 21198-25-4 | |
| Monoisotopic Mass | 257.09866 Da | |
| Predicted XlogP | 2.4 | |
| Predicted Hydrogen Bond Donors | 3 | - |
| Predicted Hydrogen Bond Acceptors | 3 | - |
Experimental Protocols
The following sections detail generalized but comprehensive protocols for the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of 4-substituted thiosemicarbazides is typically achieved through the reaction of a corresponding isothiocyanate with hydrazine hydrate. In the case of this compound, the precursor would be benzhydryl isothiocyanate.
Materials:
-
Benzhydryl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
-
Dichloromethane
-
Sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve benzhydryl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting crude product is then dissolved in dichloromethane and washed with water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or chloroform/hexane, to obtain a pure crystalline solid.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, a characteristic signal for the methine proton of the benzhydryl group, and signals for the N-H protons of the thiosemicarbazide moiety. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the phenyl rings, the methine carbon, and the thiocarbonyl carbon (C=S), which typically appears in the range of 170-190 ppm.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands to look for include:
-
N-H stretching vibrations in the range of 3100-3400 cm⁻¹.
-
C-H stretching vibrations of the aromatic rings around 3000-3100 cm⁻¹.
-
C=S stretching vibration, which is typically observed in the region of 800-1200 cm⁻¹.
-
C-N stretching vibrations.
Single-Crystal X-ray Diffraction (Generalized Protocol):
Should suitable single crystals of this compound be obtained, the following generalized protocol can be followed for crystal structure determination.
-
Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion techniques.
-
Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) during data collection. A series of diffraction images are collected by rotating the crystal through a range of angles.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement should result in low R-factors and a good quality of fit.
Visualizations
The following diagrams, generated using the DOT language, illustrate a generalized workflow for the synthesis and characterization of thiosemicarbazides and a potential signaling pathway they might influence.
Caption: A generalized workflow for the synthesis and characterization of this compound.
"solubility of 4-Benzhydryl-3-thiosemicarbazide in organic solvents"
An In-depth Technical Guide on the Solubility of 4-Benzhydryl-3-thiosemicarbazide in Organic Solvents
Introduction
This compound is a chemical compound belonging to the thiosemicarbazide class, which are known intermediates in the synthesis of various biologically active molecules, including those with potential therapeutic applications.[1][2] The solubility of such a compound in organic solvents is a critical physicochemical parameter for researchers, scientists, and drug development professionals. It influences reaction kinetics, purification methods such as recrystallization, formulation of drug delivery systems, and the design of biological assays. This guide provides a comprehensive overview of the available information on the solubility of this compound, details experimental protocols for its determination, and outlines a general synthetic pathway.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅N₃S | [3][4] |
| Molecular Weight | 257.36 g/mol | [3] |
| CAS Number | 21198-25-4 | [3][4] |
| Appearance | White crystalline powder (typical for thiosemicarbazides) | [5] |
| Melting Point | 148-150 °C | SynQuest Labs |
Solubility Profile of this compound
Table 2: Qualitative Solubility of this compound and Related Compounds in Organic Solvents
| Solvent | Solubility | Context/Compound | Source |
| Methanol (MeOH) | Soluble | Used as a solvent for the synthesis of thiosemicarbazide derivatives. | [1] |
| Ethanol (EtOH) | Soluble, Sparingly Soluble | Used as a solvent for the synthesis and recrystallization of thiosemicarbazide derivatives. General solubility for the class. | [5][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A related 1,4-disubstituted thiosemicarbazide was characterized using NMR in DMSO-d6. | [6] |
| Chloroform (CHCl₃) | Soluble | Some 4-aryl substituted thiosemicarbazones are noted to be soluble in chloroform. | [5] |
| Benzene | Soluble | Used as a solvent for the synthesis of some thiosemicarbazone derivatives. | [7] |
Experimental Protocols
General Synthesis of 4-Substituted-3-Thiosemicarbazides
A common method for the synthesis of 4-substituted-3-thiosemicarbazides involves the reaction of a corresponding isothiocyanate with hydrazine hydrate. For this compound, the synthesis would proceed from benzhydryl isothiocyanate.
Materials:
-
Benzhydryl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve benzhydryl isothiocyanate in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add an equimolar amount of hydrazine hydrate to the solution at room temperature with constant stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Determination of Solubility (Isothermal Shake-Flask Method)
The isothermal shake-flask method is a standard technique for determining the equilibrium solubility of a solid in a solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., ethanol, methanol, DMSO, chloroform)
-
Vials with screw caps
-
Shaking incubator or water bath with temperature control
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant of each vial. To avoid transferring solid particles, it is advisable to use a syringe with a filter.
-
Dilute the collected supernatant with a known volume of the solvent.
-
Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.
Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of a thiosemicarbazide derivative like this compound.
Caption: Synthesis and Characterization Workflow.
Conclusion
While quantitative data on the solubility of this compound in organic solvents remains to be formally documented, qualitative assessments indicate its solubility in common polar organic solvents like methanol and ethanol, which are frequently employed in its synthesis and purification. For researchers and professionals in drug development, the provided general experimental protocol for solubility determination offers a robust framework to ascertain precise solubility values in solvents relevant to their specific applications. The synthesis and characterization workflow further elucidates the standard procedures for working with this class of compounds. Future studies should aim to quantify the solubility of this compound in a range of pharmaceutically and synthetically relevant organic solvents to create a more complete physicochemical profile.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 21198-25-4 | 7767-1-02 | MDL MFCD00060586 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. scbt.com [scbt.com]
- 5. juniv.edu [juniv.edu]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. chemmethod.com [chemmethod.com]
The Core Mechanism of Action of Thiosemicarbazide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiosemicarbazide derivatives have emerged as a versatile and highly promising class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities. Their therapeutic potential spans anticancer, antiviral, antibacterial, and antifungal applications. This technical guide delves into the core mechanisms of action underpinning these activities, providing a comprehensive overview for researchers, scientists, and professionals involved in drug discovery and development. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this important chemical scaffold.
Introduction to Thiosemicarbazide Derivatives
Thiosemicarbazides are a class of organic compounds characterized by the presence of a thiosemicarbazide moiety (-NH-NH-C(=S)-NH2). The diverse biological activities of these compounds are largely attributed to this functional group.[1][2] The ability of the sulfur and nitrogen atoms to act as chelation centers for metal ions is a key feature influencing their mechanism of action, particularly in enzyme inhibition.[3][4] Modifications of the basic thiosemicarbazide structure have led to the synthesis of a vast library of derivatives with enhanced potency and selectivity for various biological targets.[5][6]
Anticancer Activity: A Multi-faceted Approach
Thiosemicarbazide derivatives exert their anticancer effects through several intricate mechanisms, primarily revolving around the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.
Induction of Apoptosis
A predominant mechanism of anticancer action for thiosemicarbazide derivatives is the induction of programmed cell death, or apoptosis.[1][7] This is often mediated through the intrinsic mitochondrial pathway.[7][8] Treatment of cancer cells with these derivatives leads to a loss of mitochondrial membrane potential, the upregulation of pro-apoptotic proteins like Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2.[8] This cascade of events culminates in the activation of caspases, specifically caspase-9 and caspase-3, which are key executioners of apoptosis.[8][9] Some derivatives have also been shown to induce cell cycle arrest, typically at the G0/G1 phase, further contributing to their antiproliferative effects.[7]
Signaling Pathway: Mitochondrial Apoptosis Induction
Caption: Mitochondrial pathway of apoptosis induced by thiosemicarbazide derivatives.
Ribonucleotide Reductase Inhibition
A key target for the anticancer activity of thiosemicarbazones, a subset of thiosemicarbazide derivatives, is the enzyme ribonucleotide reductase (RNR).[10][11] RNR is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, these compounds effectively halt DNA replication and repair, leading to cell death. The mechanism of inhibition is often attributed to the chelation of iron within the enzyme's active site, which is essential for its catalytic activity.[11][12] Triapine, a well-known thiosemicarbazone, has undergone clinical trials and functions through this mechanism.[10]
Logical Relationship: Ribonucleotide Reductase Inhibition
Caption: Inhibition of DNA synthesis via ribonucleotide reductase by thiosemicarbazones.
Quantitative Data: Anticancer Activity
The anticancer potency of thiosemicarbazide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiosemicarbazide Derivative | A549 (Lung) | 589 ± 18 | [13] |
| [Cd(L)Cl2(H2O)] Complex | A549 (Lung) | 410 ± 31 | [13] |
| Captopril Derivative (8) | MCF-7 (Breast) | 88.06 | [9] |
| Captopril Derivative (8) | AMJ13 (Breast) | 66.82 | [9] |
| DM(tsc)T | PC-3 (Prostate) | 2.64 ± 0.33 | [7] |
| 2-(3-(4-chlorophenyl)-3-hydroxybutanoyl)-N-phenylhydrazinecarbothioamide | MCF-7 (Breast) | Reduces viability to ~15% | [14] |
| 2,4-Dichlorophenoxyacetic Thiosemicarbazides | MKN74 (Gastric) | Selected based on potent IC50 | [15] |
| Indicated Thiosemicarbazones | SW480 (Colon) | Various | [16] |
| Steroidal Thiosemicarbazone (7j) | HepG2 (Liver) | 3.52 | [8] |
| A Newly Synthesized Thiosemicarbazide (TS-1) | HEPG2 (Liver) | 10 | [17] |
Enzyme Inhibition: A Common Mechanistic Theme
A unifying mechanism of action for thiosemicarbazide derivatives across different therapeutic areas is their ability to inhibit specific enzymes. This is often achieved through the chelation of metal ions in the enzyme's active site by the thiosemicarbazide moiety.
Tyrosinase Inhibition
Thiosemicarbazones are potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[1][18] This makes them attractive candidates for the development of skin-whitening agents and anti-browning agents in the food industry. The inhibitory mechanism is typically reversible and can be competitive, non-competitive, or mixed-type, indicating that these compounds can bind to both the free enzyme and the enzyme-substrate complex.[1][19] The sulfur atom of the thiosemicarbazide group is believed to chelate the copper ions in the active site of tyrosinase, thereby blocking its catalytic activity.[1]
Carbonic Anhydrase Inhibition
Certain thiosemicarbazide derivatives have shown inhibitory activity against carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[20] Inhibition of specific CA isoforms has therapeutic potential in conditions like glaucoma and cancer. The inhibitory action is thought to involve the coordination of the thiosemicarbazide moiety to the zinc ion in the active site.
Urease Inhibition
Urease is a nickel-containing enzyme produced by some bacteria and fungi, and its activity is linked to pathologies such as peptic ulcers and urinary tract infections. Thiosemicarbazone derivatives have been identified as effective urease inhibitors.[3] The proposed mechanism involves the interaction of the thiosemicarbazone with the nickel ions in the urease active site, disrupting its function.
Quantitative Data: Enzyme Inhibition
The inhibitory potency against various enzymes is quantified by IC50 or inhibition constant (Ki) values.
| Compound Class | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| 4-chlorobenzaldehyde thiosemicarbazone | Tyrosinase (monophenolase) | 6.7 | - | - | [19] |
| 2-chlorobenzaldehyde thiosemicarbazone | Tyrosinase (monophenolase) | 15.4 | - | - | [19] |
| 4-chlorobenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | 1.82 | - | Mixed | [4][19] |
| 2-chlorobenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | 1.22 | - | Non-competitive | [2][19] |
| 4-Methoxybenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | 2.62 | 1.47 | Mixed | [1] |
| 4-Substituted phenyl ring of aminoacetophenone thiosemicarbazones | Tyrosinase | 0.291 | - | Non-competitive | [1] |
| Thiosemicarbazone derivatives | Jack Bean Urease | 1.8 - 12.7 | - | - | [3] |
| Morpholine-thiophene hybrid thiosemicarbazone | Jack Bean Urease | 3.80 ± 1.9 | - | - | [3] |
| Thiosemicarbazone derivatives | Acetylcholinesterase | - | 1.93–12.36 (nM) | - | [21] |
| Thiosemicarbazone derivatives | α-Glycosidase | - | 122.15–333.61 (nM) | - | [21] |
| Sulfonate-Semicarbazone Hybrid | Butyrylcholinesterase | - | 5.49 ± 0.33 | - | [22] |
| 4-Arylthiosemicarbazide derivatives | Tyrosinase | Various | - | - | [23] |
Antimicrobial Activity
Thiosemicarbazide derivatives also exhibit significant activity against a range of microbial pathogens.
Antibacterial Action
The antibacterial mechanism of thiosemicarbazides is thought to involve a dual action of inhibiting DNA gyrase and topoisomerase IV.[24] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The effectiveness of these compounds can be influenced by the nature and position of substituents on the aromatic ring.[25]
Antifungal Effects
The antifungal activity of thiosemicarbazide derivatives is an area of active research. While the precise molecular targets are still being fully elucidated, it is believed that these compounds may disrupt fungal cell membrane integrity or interfere with essential enzymatic processes.
Quantitative Data: Antibacterial Activity
The antibacterial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC).
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | MRSA ATCC 43300 | 3.9 | [25] |
| 4-(3-fluorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | MRSA ATCC 43300 | 15.63-31.25 | [25] |
| N, N-bis (4-chlorophenyl) hydrazine-1, 2-dicarbothioamide | S.aureus, P.aeruginosa, B.subtilis | 25-50 | [26] |
| Thiosemicarbazide 3a | Staphylococcus spp. | 1.95 | [27] |
| Thiosemicarbazide 3e | B. cereus ATCC 10876 | 7.81 | [27] |
| Thiosemicarbazide T4A | Staphylococcus spp. | 32-64 | [28] |
| Trifluoromethylphenyl substituted thiosemicarbazides | Staphylococcus spp. | 64 | [28] |
| Thiosemicarbazides with trifluoromethylphenyl group | Gram-positive bacteria | 3.9–250 | [24] |
| Thiosemicarbazide SA11/SA12 | M. luteus ATCC 10240 | 3.9 | [24] |
Experimental Protocols
Synthesis of Thiosemicarbazide Derivatives
A general and widely used method for the synthesis of thiosemicarbazone derivatives is the condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[5][29]
General Procedure:
-
Dissolve the substituted thiosemicarbazide (1.0 mmol) in a suitable solvent, such as methanol (30 mL), in a round-bottom flask equipped with a magnetic stirrer.[5]
-
Add a solution of the corresponding aldehyde or ketone (1 mmol) to the flask at room temperature.[5]
-
Stir the reaction mixture for a specified period, often overnight, and potentially followed by refluxing for 1 hour.[5][29]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).[29]
-
Upon completion, the product often precipitates out of the solution. If not, the product can be precipitated by adding water or an ice-water mixture.[29]
-
Collect the precipitate by filtration, wash it with a suitable solvent (e.g., methanol), and dry it.[5][29]
-
The crude product can be further purified by recrystallization.[29]
-
Characterize the final compound using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.[5][29]
Experimental Workflow: Synthesis of Thiosemicarbazones
Caption: A generalized workflow for the synthesis of thiosemicarbazone derivatives.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[30][31]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[32]
-
Compound Treatment: Prepare serial dilutions of the thiosemicarbazide derivative in the culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include untreated and vehicle controls.[32]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[31]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in PBS. Remove the treatment medium and add the MTT solution to each well. Incubate for 2-4 hours at 37°C.[30][32]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[30][31]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[30]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[32]
Enzyme Inhibition Assays
Tyrosinase Inhibition Assay:
-
Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), the test compound, and a positive control (e.g., Kojic acid) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8).[3]
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations (or DMSO for control), and the tyrosinase solution. Pre-incubate for 10 minutes at room temperature.[3]
-
Reaction Initiation: Start the reaction by adding the L-DOPA solution to each well.[3]
-
Measurement: Incubate the plate at 37°C for 20 minutes and measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.[3]
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.[3]
Carbonic Anhydrase Inhibition Assay:
-
Reagent Preparation: Prepare solutions of carbonic anhydrase (human or bovine), p-nitrophenyl acetate (substrate), the test compound, and a positive control (e.g., Acetazolamide) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[20][33]
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the buffer, the test compound at various concentrations, and the carbonic anhydrase solution. Incubate for 10-15 minutes at room temperature.[33]
-
Reaction Initiation: Start the reaction by adding the substrate solution.[33]
-
Kinetic Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.[33]
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition and the IC50 or Ki value.[34]
Urease Inhibition Assay:
-
Reagent Preparation: Prepare solutions of Jack Bean Urease, urea (substrate), the test compound, and a positive control (e.g., thiourea) in a suitable buffer.[3]
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the test compound and the urease solution. Pre-incubate at 37°C for 15 minutes.[3]
-
Reaction Initiation: Add the urea solution to start the reaction and incubate at 37°C for 30 minutes.[3]
-
Color Development: Add phenol reagent and sodium hypochlorite to develop a color, which is proportional to the ammonia produced.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 630 nm).
-
Calculation: Calculate the percentage of inhibition and the IC50 value.
Conclusion
Thiosemicarbazide derivatives represent a rich source of biologically active molecules with diverse mechanisms of action. Their ability to induce apoptosis, inhibit crucial enzymes, and disrupt microbial processes underscores their potential in the development of new therapeutics. This guide provides a foundational understanding of their core mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration and optimization of this versatile chemical scaffold. Further investigation into the structure-activity relationships and the specific molecular interactions within their biological targets will be pivotal in designing next-generation thiosemicarbazide-based drugs with enhanced efficacy and safety profiles.
References
- 1. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thiosemicarbazide Derivative of Captopril (8) imposes Cellular-Dependent Death Modalities on Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, In Vitro Antitumor Activity, and In Silico ADMET Evaluation of β-Lapachone-Based Thiosemicarbazones [mdpi.com]
- 11. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory mechanisms of heterocyclic carboxaldehyde thiosemicabazones for two forms of human ribonucleotide reductase. | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A newly synthesized thiosemicarbazide derivative trigger apoptosis rather than necroptosis on HEPG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. derpharmachemica.com [derpharmachemica.com]
- 27. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 30. MTT assay protocol | Abcam [abcam.com]
- 31. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
- 33. benchchem.com [benchchem.com]
- 34. assaygenie.com [assaygenie.com]
The Ascendant Therapeutic Promise of Novel Thiosemicarbazide Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has cast a spotlight on the remarkable versatility of thiosemicarbazide derivatives. These compounds, characterized by the reactive -NH-CS-NH-NH- pharmacophore, have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their synthetic tractability and diverse pharmacological profiles, ranging from potent anticancer and antimicrobial to promising anticonvulsant effects, position them as a focal point for contemporary drug discovery and development. This technical guide provides a comprehensive overview of the biological potential of novel thiosemicarbazide compounds, detailing their mechanisms of action, summarizing key quantitative data, and providing foundational experimental protocols to aid in their evaluation.
A Spectrum of Biological Activity: Data-Driven Insights
The therapeutic potential of thiosemicarbazide derivatives is underscored by a wealth of quantitative data from numerous in vitro and in vivo studies. The following tables summarize the inhibitory activities of various novel compounds across different biological targets, offering a comparative landscape for researchers.
Anticancer Activity
The anticancer potential of thiosemicarbazides is one of their most investigated attributes. Their mechanism of action is often multifaceted, involving the induction of apoptosis, inhibition of crucial enzymes like ribonucleotide reductase, and the generation of reactive oxygen species (ROS), particularly when complexed with metal ions.[1][2] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the cytotoxic effects of these compounds on cancer cell lines.[3]
Table 1: Anticancer Activity of Novel Thiosemicarbazide Derivatives (IC50 Values)
| Compound ID/Description | Cell Line | IC50 (µM) | Reference |
| Compound 5 (benzodioxole-based) | A549 (Lung Carcinoma) | 10.67 ± 1.53 | [4] |
| Compound 5 (benzodioxole-based) | C6 (Glioma) | 4.33 ± 1.04 | [4] |
| 3-MBTSc | MCF-7 (Breast Cancer) | 2.821 ± 0.008 (µg/mL) | [2] |
| 3-MBTSc | B16-F0 (Melanoma) | 2.904 ± 0.013 (µg/mL) | [2] |
| 4-NBTSc | EAC (Ehrlich Ascites Carcinoma) | 3.832 ± 0.014 (µg/mL) | [2] |
| [Cd(L)Cl2(H2O)] complex | A549 (Lung Carcinoma) | 410 ± 31 | [1] |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic Cancer) | ≤ 0.1 | [5] |
| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic Cancer) | ≤ 0.1 | [5] |
Antimicrobial Activity
Thiosemicarbazide derivatives exhibit potent activity against a wide range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7][8] Their proposed mechanisms of action include the inhibition of essential enzymes like DNA gyrase and topoisomerase IV, disrupting DNA replication and leading to bacterial cell death.[9] The minimum inhibitory concentration (MIC) is a key parameter determined through methods like broth microdilution to quantify this activity.[10][11]
Table 2: Antimicrobial Activity of Novel Thiosemicarbazide Derivatives (MIC Values)
| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |
| QST10 | Candida albicans | 31.25 | [6] |
| QST8 | Staphylococcus aureus | 250 | [6] |
| QST9 | Staphylococcus aureus | 250 | [6] |
| Compound L1 | Bacillus cereus ŁOCK 0807 | 10 (mg/L) | [10] |
| Compound L | Bacillus subtilis ATCC 6633 | 200 (mg/L) | [10] |
| Ag-thiosemicarbazone complex (T39) | Escherichia coli | 0.018 | [7] |
| Ag-thiosemicarbazone complex (T39) | Staphylococcus aureus | 0.018 | [7] |
| Compound 8 (thiophene ring) | Pseudomonas aeruginosa | 39.68 | [11] |
Foundational Experimental Protocols
To facilitate further research and validation of novel thiosemicarbazide compounds, this section provides detailed methodologies for key biological assays.
Synthesis of 4-Aryl-Thiosemicarbazide Derivatives
A general and efficient method for the synthesis of 4-aryl-thiosemicarbazides involves the reaction of an aryl isothiocyanate with hydrazine hydrate.[12][13][14]
Materials:
-
Aryl isothiocyanate (1 equivalent)
-
Hydrazine hydrate (1.2 equivalents)
-
Ethanol or Methanol
Procedure:
-
Dissolve the aryl isothiocyanate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours or until a precipitate forms. The reaction can be gently heated if necessary.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator. The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to determine cell viability and the cytotoxic potential of a compound.[3][15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Thiosemicarbazide compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the thiosemicarbazide compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of the compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[10][11][17]
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Thiosemicarbazide compound (dissolved in a suitable solvent)
-
Standard antibiotic (positive control)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a standardized inoculum of the microorganism in the broth medium.
-
In a 96-well plate, add 50 µL of broth to all wells.
-
Add 50 µL of the dissolved thiosemicarbazide compound to the first well and perform serial two-fold dilutions across the plate.
-
Add 50 µL of the microbial inoculum to each well.
-
Include a positive control (microorganism with standard antibiotic), a negative control (broth only), and a growth control (microorganism in broth).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test
The MES test is a widely used model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[18][19][20]
Materials:
-
Mice or rats
-
Corneal electrodes
-
Electroshock apparatus
-
Thiosemicarbazide compound (formulated for intraperitoneal or oral administration)
-
Vehicle control
-
Standard anticonvulsant drug (e.g., phenytoin)
Procedure:
-
Administer the thiosemicarbazide compound to a group of animals at various doses. Administer the vehicle to the control group and the standard drug to the positive control group.
-
At the time of peak effect (predetermined), apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) through corneal electrodes.
-
Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The absence of the tonic hind limb extension is considered as protection.
-
Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50).
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular pathways through which thiosemicarbazide compounds exert their effects is crucial for rational drug design. The following diagrams, rendered using the DOT language, illustrate key mechanisms of action and experimental workflows.
Mitochondrial Apoptosis Pathway Induced by Thiosemicarbazone Metal Complexes
Thiosemicarbazone metal complexes are known to induce apoptosis in cancer cells by targeting mitochondria.[21][22][23] This pathway involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the subsequent activation of the caspase cascade.
Caption: Mitochondrial-mediated apoptosis induced by thiosemicarbazone metal complexes.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
A key antibacterial mechanism of some thiosemicarbazide derivatives is the inhibition of type II topoisomerases, DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and segregation.[9][24]
References
- 1. Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biological and docking studies of topoisomerase IV inhibition by thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. juniv.edu [juniv.edu]
- 15. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticonvulsant and neurotoxicity evaluation of some 6-substituted benzothiazolyl-2-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and anticonvulsant and neurotoxicity evaluation of N4-phthalimido phenyl (thio) semicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 21. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]
- 22. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
In Vitro Screening of 4-Benzhydryl-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro screening protocols relevant to the evaluation of 4-Benzhydryl-3-thiosemicarbazide. Thiosemicarbazides are a versatile class of compounds recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] Their mechanism of action is often linked to their ability to chelate metal ions, which are essential for the function of various enzymes.[1] This document outlines detailed methodologies for key in vitro assays, including anticancer cytotoxicity, antimicrobial susceptibility, and specific enzyme inhibition assays. All quantitative data is presented in structured tables for clear comparison, and experimental workflows are visualized using diagrams to facilitate understanding and implementation in a research setting.
Introduction
Thiosemicarbazide derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological potential. The core structure, characterized by the -NH-CS-NH-NH- motif, serves as a valuable scaffold for the development of novel therapeutic agents.[1] The biological activities of these compounds are broad, with demonstrated effects against cancer cell lines, various microbial pathogens, and specific enzymes.[1][2] The benzhydryl moiety in this compound is a bulky, lipophilic group that can significantly influence the compound's interaction with biological targets. This guide details a strategic approach to the initial in vitro screening of this specific compound to elucidate its potential therapeutic value.
Anticancer Activity Screening
A primary area of investigation for novel thiosemicarbazide derivatives is their potential as anticancer agents.[1] The initial in vitro screening is crucial for determining the cytotoxic effects of the compound against various cancer cell lines.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a standard initial screening tool for cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Create serial dilutions of the compound in the cell culture medium to achieve a range of final concentrations for testing.
-
Compound Treatment: The culture medium is replaced with fresh medium containing the various concentrations of this compound. A vehicle control (medium with the same concentration of DMSO) is also included.[1]
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[1]
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for another 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Data Presentation: Anticancer Cytotoxicity
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| A549 (Lung) | This compound | 48 | Hypothetical Data |
| HeLa (Cervical) | This compound | 48 | Hypothetical Data |
| MCF-7 (Breast) | This compound | 48 | Hypothetical Data |
| Doxorubicin (Control) | This compound | 48 | Reference Value |
Visualization: Anticancer Screening Workflow
Caption: Workflow for MTT-based cytotoxicity screening.
Antimicrobial Activity Screening
Thiosemicarbazide derivatives are known to exhibit activity against a variety of microbial pathogens, including bacteria and fungi.[1] The initial screening typically involves determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Bacterial/Fungal Inoculum: A fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is grown on a suitable agar medium. A few colonies are transferred to a sterile broth and incubated until the turbidity matches a 0.5 McFarland standard.[1] The inoculum is then diluted to the desired final concentration.
-
Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are made in a 96-well microtiter plate containing broth.[1]
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[1]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1] Positive (broth with inoculum) and negative (broth only) controls are included.
Data Presentation: Antimicrobial Activity
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | This compound | Hypothetical Data |
| Escherichia coli (Gram-negative) | This compound | Hypothetical Data |
| Candida albicans (Fungus) | This compound | Hypothetical Data |
| Ciprofloxacin (Bacterial Control) | This compound | Reference Value |
| Fluconazole (Fungal Control) | 4-Benzhydryl-3-thiosemicrabazide | Reference Value |
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for MIC determination via broth microdilution.
Enzyme Inhibition Assays
The ability of thiosemicarbazides to chelate metal ions makes them potential inhibitors of metalloenzymes. Tyrosinase and urease are common targets for this class of compounds.[3]
Tyrosinase Inhibition Assay
Tyrosinase is a copper-containing enzyme involved in melanin biosynthesis. Its inhibition is of interest in the cosmetic and food industries.
-
Reagent Preparation:
-
Assay in 96-Well Plate:
-
To each well, add the test compound solution (or DMSO for control).
-
Add the phosphate buffer.
-
Add the mushroom tyrosinase solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.[3]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the L-DOPA solution to each well.[3]
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Data Presentation: Enzyme Inhibition
| Enzyme | Compound | IC50 (µM) |
| Tyrosinase | This compound | Hypothetical Data |
| Kojic Acid (Control) | This compound | Reference Value |
Visualization: Potential Mechanism of Tyrosinase Inhibition
Caption: Proposed mechanism of tyrosinase inhibition.
Conclusion
The in vitro screening protocols detailed in this guide provide a robust framework for the initial biological evaluation of this compound. By systematically assessing its cytotoxic, antimicrobial, and enzyme inhibitory activities, researchers can gain valuable insights into its therapeutic potential. The presented methodologies, data presentation formats, and workflow visualizations are intended to support the efficient and effective screening of this and other novel thiosemicarbazide derivatives in drug discovery programs. Further studies, including mechanism of action elucidation and in vivo efficacy, would be warranted for compounds demonstrating significant activity in these initial screens.
References
A Technical Guide to the Preliminary Biological Evaluation of Benzhydryl Thiosemicarbazides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds with the characteristic -NH-CS-NH-NH- structural motif.[1] These molecules have garnered significant attention in medicinal chemistry due to a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antioxidant properties.[1][2][3][4] Their therapeutic potential is often linked to their ability to chelate metal ions, which are essential for the function of various enzymes, and their capacity to interact with biological targets like topoisomerase.[1][5][6]
This technical guide provides a comprehensive overview of the standard preliminary biological assays conducted on this class of compounds, with a focus on benzhydryl derivatives. It details common experimental protocols, presents representative data in a structured format, and illustrates key workflows and mechanisms of action.
General Synthesis Pathway
The synthesis of thiosemicarbazide derivatives is typically a straightforward process. A common method involves the reaction of an appropriate aryl isothiocyanate with hydrazine hydrate. To obtain the corresponding thiosemicarbazones, the synthesized thiosemicarbazide is then condensed with a suitable aldehyde or ketone, such as benzaldehyde derivatives.[1][7]
Caption: General synthesis workflow for thiosemicarbazone derivatives.
Antimicrobial Activity Evaluation
Thiosemicarbazide derivatives are widely investigated for their potential to combat microbial pathogens, including both Gram-positive and Gram-negative bacteria.[8][9] The initial screening typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest compound concentration that prevents visible microbial growth.[1]
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table summarizes representative MIC values for various thiosemicarbazide derivatives against selected bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 3a | Staphylococcus aureus (MRSA) ATCC 43300 | 3.9 | [8] |
| 3a | Staphylococcus epidermidis ATCC 12228 | 1.95 | [8] |
| 3e | Bacillus cereus ATCC 10876 | 7.81 | [8] |
| SA11 | Micrococcus luteus ATCC 10240 | 3.9 | [9] |
| SA1 | S. aureus (MSSA) ATCC 25923 | 62.5 | [9] |
| 11 | Mycobacterium bovis (BCG) | 0.39 | [4][7][10] |
| 30 | Mycobacterium bovis (BCG) | 0.39 | [4][7][10] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is a standard procedure for assessing antimicrobial activity.[1][3][8]
-
Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution.[3]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with Mueller-Hinton Broth (MHB) or another appropriate growth medium to achieve a range of concentrations.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final required concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.[1]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[1]
Caption: Workflow for the broth microdilution antimicrobial screening assay.
Anticancer Activity Evaluation
Thiosemicarbazones have shown significant potential as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[3][5] Their mechanism of action is often attributed to the induction of apoptosis (programmed cell death) and the inhibition of key enzymes like topoisomerase II or ribonucleotide reductase.[3][5][11] The initial in vitro screening is commonly performed using the MTT assay to assess the compound's effect on cell viability.[1]
Data Presentation: Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. The table below shows representative data for thiosemicarbazide and semicarbazide derivatives.
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 4c | U87 (Malignant Glioma) | 12.6 | [6] |
| 4d | U87 (Malignant Glioma) | 13.7 | [6] |
| 5d | U87 (Malignant Glioma) | 13.0 | [6] |
| 5b | U87 (Malignant Glioma) | 14.6 | [6] |
| 3a | SW620 (Colorectal Adenocarcinoma) | 69.02 (µM) | [8] |
| L4 | A549 (Lung Cancer) | Strongest inhibitory effect | [3] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][3]
-
Cell Seeding: Seed cancer cells (e.g., A549, U87) in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.[1]
-
MTT Addition: After incubation, remove the medium and add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium to each well. Incubate for another 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Caption: Standard workflow for the MTT cell viability and cytotoxicity assay.
Proposed Anticancer Mechanism of Action
Studies suggest that thiosemicarbazides can exert their anticancer effects through multiple pathways, including the inhibition of critical enzymes and the induction of apoptosis.[5][6][11]
Caption: Proposed mechanisms of anticancer action for thiosemicarbazides.
Antioxidant Activity Evaluation
Several thiosemicarbazide derivatives have been evaluated for their ability to scavenge free radicals, which is an important activity in mitigating oxidative stress associated with various diseases.[6][12] Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) methods.[12]
Data Presentation: Antioxidant Activity (IC50)
The table below presents the IC50 values for the antioxidant scavenging activity of representative semicarbazide and thiosemicarbazide compounds.
| Compound ID | Antioxidant Assay | IC50 (µg/mL) | Reference |
| 4c | % Scavenging | 4.5 | [6] |
| 4d | % Scavenging | 7.2 | [6] |
| 5d | % Scavenging | 5.6 | [6] |
| 5b | % Scavenging | 7.0 | [6] |
Conclusion
The preliminary biological evaluation of benzhydryl thiosemicarbazides and related derivatives involves a standardized set of in vitro assays to determine their antimicrobial, anticancer, and antioxidant potential. Methodologies such as the broth microdilution assay for MIC and the MTT assay for cytotoxicity are fundamental first steps in characterizing the bioactivity of these compounds. The data generated from these initial screens are crucial for identifying lead compounds and guiding further optimization and drug development efforts. The versatile biological profile of this chemical class continues to make it an area of high interest for medicinal chemists and pharmacologists.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. brieflands.com [brieflands.com]
- 5. ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Benzhydryl-3-thiosemicarbazide
Abstract
This document provides a detailed protocol for the synthesis of 4-Benzhydryl-3-thiosemicarbazide, a derivative of thiosemicarbazide. Thiosemicarbazides are a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development. The described method involves the nucleophilic addition of hydrazine hydrate to benzhydryl isothiocyanate, a common and effective route for the preparation of 4-substituted thiosemicarbazides.[3]
Introduction
Thiosemicarbazides and their derivatives are versatile intermediates in the synthesis of various heterocyclic compounds, such as triazoles, thiadiazoles, and thiazoles.[3][4] Many compounds containing the thiosemicarbazide moiety exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticonvulsant, and anticancer activities.[1][2] The benzhydryl group, with its bulky, lipophilic nature, is a common scaffold in pharmacologically active compounds. The synthesis of this compound provides a novel building block for the development of new therapeutic agents.
The protocol outlined below describes the synthesis via the reaction of benzhydryl isothiocyanate with hydrazine hydrate. This method is generally high-yielding and proceeds under mild conditions.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
-
Reactants: Benzhydryl isothiocyanate and Hydrazine hydrate
-
Product: this compound
-
Reaction Type: Nucleophilic addition
Caption: General reaction scheme for the synthesis.
Experimental Protocol
3.1. Materials and Reagents
-
Benzhydryl isothiocyanate (C₁₄H₁₁NS)
-
Hydrazine hydrate (N₂H₄·H₂O, 98% or higher)
-
Ethanol (C₂H₅OH, absolute)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
-
Melting point apparatus
-
Spectroscopic instruments (FTIR, NMR, Mass Spectrometer)
3.2. Synthetic Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzhydryl isothiocyanate (e.g., 10 mmol, 2.25 g) in absolute ethanol (50 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (e.g., 20 mmol, 1.0 mL, 2 equivalents) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with cold ethanol (2 x 15 mL) and then with deionized water (2 x 15 mL) to remove any unreacted hydrazine hydrate and other impurities.
-
Drying: Dry the product under vacuum at 50 °C for 12 hours.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from ethanol.
Workflow Diagram
The following diagram illustrates the key steps in the synthesis and characterization workflow.
Caption: Workflow for the synthesis and characterization of this compound.
Data Presentation
The following table summarizes the expected physical and spectroscopic data for the synthesized this compound. Researchers should record their experimental findings in a similar format.
| Parameter | Expected Result |
| Molecular Formula | C₁₄H₁₅N₃S |
| Molecular Weight | 257.36 g/mol |
| Physical Appearance | White to off-white crystalline solid |
| Yield | 85-95% (Theoretical) |
| Melting Point | To be determined experimentally (°C) |
| Infrared (IR, cm⁻¹) | ~3350-3150 (N-H stretching), ~1580 (N-H bending), ~1250 (C=S stretching) |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to NH₂, NH, CH (benzhydryl), and aromatic protons. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Signal for C=S (~180-185 ppm), CH (benzhydryl), and aromatic carbons. |
| Mass Spec (m/z) | [M+H]⁺ peak expected at ~258.10 |
Safety Precautions
-
Hydrazine hydrate is highly toxic and corrosive. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Benzhydryl isothiocyanate is an irritant. Avoid contact with skin and eyes.
-
Ethanol is flammable. Keep away from open flames and ignition sources.
-
Conduct a thorough risk assessment before starting the experiment.
References
Application Notes and Protocols for Antimicrobial Testing of Thiosemicarbazides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antimicrobial properties of novel thiosemicarbazide compounds. The described methods are standard preclinical assays to determine the inhibitory and bactericidal potential of new chemical entities.
Overview
Thiosemicarbazides and their derivatives are a class of compounds recognized for their wide range of biological activities, including antibacterial and antifungal properties.[1][2] The protocols outlined below describe the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of thiosemicarbazide derivatives, which are crucial parameters for assessing their antimicrobial efficacy.
Data Presentation
The antimicrobial activity of thiosemicarbazide derivatives is typically quantified by their MIC and MBC values. The lower the MIC value, the more potent the compound is at inhibiting microbial growth.
Table 1: Example Summary of Antimicrobial Activity of Thiosemicarbazide Derivatives
| Compound ID | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference Compound | MIC (µg/mL) |
| TSC-001 | Staphylococcus aureus ATCC 25923 | 3.9 | 15.63 | Cefuroxime | 1.95 |
| TSC-001 | Escherichia coli ATCC 25922 | 15.63 | >1000 | Ciprofloxacin | 0.98 |
| TSC-002 | Staphylococcus aureus ATCC 25923 | 7.8 | 31.25 | Cefuroxime | 1.95 |
| TSC-002 | Escherichia coli ATCC 25922 | 31.25 | >1000 | Ciprofloxacin | 0.98 |
Note: The data presented in this table is illustrative and compiled from various sources for demonstrative purposes. Actual results will vary based on the specific compounds and microbial strains tested.[3][4][5][6][7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[8] It involves challenging the test microorganism with serial dilutions of the thiosemicarbazide compound in a liquid growth medium.
Materials:
-
Test thiosemicarbazide compounds
-
Reference antimicrobial agents (e.g., Ciprofloxacin, Vancomycin)[3][7]
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, Escherichia coli)[4][5]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Preparation of Test Compounds:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 100 µL of the appropriate dilution of the test compound to each well.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (wells with bacterial inoculum and no test compound) and a negative control (wells with medium only).
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 18-24 hours.[4]
-
-
Determination of MIC:
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10] This assay is performed as a subsequent step to the MIC test.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.
-
Spread the aliquot onto a sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Determination of MBC:
Agar Disk Diffusion Method (Qualitative Screening)
The agar disk diffusion method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.[13]
Materials:
-
Test thiosemicarbazide compounds
-
Sterile filter paper disks
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Evenly streak the swab over the entire surface of an MHA plate in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the thiosemicarbazide solution.
-
Aseptically place the impregnated disks on the surface of the inoculated MHA plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[14]
-
Visualizations
Caption: Workflow for MIC and MBC Determination.
Caption: Agar Disk Diffusion Method Workflow.
References
- 1. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds [ouci.dntb.gov.ua]
- 3. New Thiosemicarbazide Derivatives with Multidirectional Biological Action | MDPI [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. microchemlab.com [microchemlab.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. asm.org [asm.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for MTT Assay-Based Cytotoxicity Assessment of 4-Benzhydryl-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the cytotoxic effects of 4-Benzhydryl-3-thiosemicarbazide on cancer cell lines using the MTT assay. This colorimetric assay is a standard method for assessing cell viability and proliferation. The protocols and data herein are synthesized from established methodologies for thiosemicarbazide derivatives and serve as a comprehensive guide.
Introduction
Thiosemicarbazides are a class of compounds recognized for their broad spectrum of biological activities, including potential anticancer properties. Their mechanism of action is often linked to the induction of apoptosis or cell cycle arrest in cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to screen for the cytotoxic potential of such novel compounds. This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, once solubilized, can be quantified by measuring the absorbance, providing an indication of cell viability.
Data Presentation
| Compound/Drug | Cell Line | IC50 (µM) | Exposure Time (hrs) |
| Representative Thiosemicarbazone 1 | HT-29 (Colon Cancer) | 6.7 | 24 |
| SW620 (Colon Cancer) | 8.3 | 24 | |
| A549 (Lung Cancer) | 23.7 | 24 | |
| MCF7 (Breast Cancer) | 14.5 | 24 | |
| HepG2 (Liver Cancer) | 16.8 | 24 | |
| Doxorubicin (Positive Control) | Various | ~0.1 - 5.0 | 24-72 |
Note: The data presented is for a representative thiosemicarbazone derivative and should be used for illustrative purposes only. Actual IC50 values for this compound must be determined experimentally.
Experimental Protocols
MTT Assay Protocol for Adherent Cancer Cell Lines
This protocol details the steps for assessing the cytotoxicity of this compound against adherent cancer cell lines (e.g., A549, MCF7, HT-29).
Materials:
-
This compound
-
Selected human cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity testing.
Signaling Pathway
Caption: A potential apoptotic signaling pathway induced by cytotoxic compounds.
Application Notes and Protocols for the Synthesis of Heterocycles from 4-Benzhydryl-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Substituted-3-thiosemicarbazides are versatile precursors for the synthesis of a wide variety of heterocyclic compounds, particularly those containing the 1,2,4-triazole and 1,3,4-thiadiazole scaffolds. These heterocyclic systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties. The presence of the benzhydryl group at the N-4 position of the thiosemicarbazide precursor can impart increased lipophilicity to the resulting heterocycles, potentially enhancing their biological activity and pharmacokinetic properties.
This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles using a 4-substituted-3-thiosemicarbazide as the starting material. While the focus is on 4-Benzhydryl-3-thiosemicarbazide, the presented methodologies are general and can be adapted for other 4-substituted thiosemicarbazides. It is important to note that a comprehensive literature search did not yield specific examples of heterocycle synthesis directly from this compound. Therefore, the following protocols are based on established and widely used methods for analogous compounds. Researchers should consider these as starting points for the development of specific synthetic procedures for this compound derivatives.
Synthesis of 4-Benzhydryl-5-substituted-4H-1,2,4-triazole-3-thiols
One of the most common applications of 4-substituted-3-thiosemicarbazides is their conversion into 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. This is typically achieved through a two-step process: acylation of the thiosemicarbazide with a carboxylic acid or its derivative, followed by a cyclodehydration reaction, often under alkaline conditions.[1][2]
Reaction Pathway:
Figure 1: General synthesis of 4-Benzhydryl-5-substituted-4H-1,2,4-triazole-3-thiols.
Experimental Protocol: Two-Step Synthesis of 4-Benzhydryl-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol is adapted from a general procedure for the synthesis of 1,2,4-triazole-3-thiol derivatives using polyphosphate ester (PPE) as a condensing agent for the acylation step.[2]
Materials:
-
This compound
-
Benzoic acid
-
Polyphosphate ester (PPE)
-
Chloroform
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, for acidification)
-
Ethanol (for recrystallization)
Step 1: Acylation of this compound
-
In a round-bottom flask, thoroughly mix this compound (1.0 mmol) and benzoic acid (1.0 mmol).
-
Add chloroform (10 mL) to the mixture and stir the resulting suspension at room temperature for 5 minutes.
-
Add polyphosphate ester (PPE) (approximately 2 g) to the reaction mixture.
-
Heat the mixture at reflux (around 65°C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir vigorously.
-
Neutralize the aqueous layer with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-benzoyl-4-benzhydryl-3-thiosemicarbazide intermediate.
Step 2: Cyclodehydration to form the 1,2,4-triazole ring
-
Dissolve the crude intermediate from Step 1 in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH, 10 mL).
-
Heat the mixture at reflux for 4-6 hours.[1]
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of approximately 5-6.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold water and dry it.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure 4-Benzhydryl-5-phenyl-4H-1,2,4-triazole-3-thiol.
Quantitative Data (Representative for analogous reactions):
| Precursor (4-Arylthiosemicarbazide) | Acylating Agent | Cyclization Condition | Yield (%) | Reference |
| 4-Phenylthiosemicarbazide | Benzoic Acid | 2% NaOH, reflux | 75 | [3] |
| 1-(Furan-2-carbonyl)-4-phenylthiosemicarbazide | - | 2N NaOH, reflux | 79 | [1] |
| 1-(Phenylacetyl)-4-phenylthiosemicarbazide | - | 2N NaOH, reflux | 73 | [1] |
Synthesis of 2-(Benzhydrylamino)-5-substituted-1,3,4-thiadiazoles
Another important class of heterocycles derived from 4-substituted-3-thiosemicarbazides are the 2,5-disubstituted-1,3,4-thiadiazoles. These can be synthesized by the cyclization of 1-acyl-4-substituted-3-thiosemicarbazide intermediates, typically under acidic conditions.[4]
Reaction Pathway:
Figure 2: General synthesis of 2-(Benzhydrylamino)-5-substituted-1,3,4-thiadiazoles.
Experimental Protocol: Synthesis of 2-(Benzhydrylamino)-5-phenyl-1,3,4-thiadiazole
This protocol is based on a general method involving the cyclization of an acylthiosemicarbazide intermediate using a strong acid.[4]
Materials:
-
1-Benzoyl-4-benzhydryl-3-thiosemicarbazide (prepared as in Step 1 of the triazole synthesis)
-
Concentrated sulfuric acid
-
Crushed ice
-
Ammonia solution (for neutralization)
-
Ethanol (for recrystallization)
Procedure:
-
Carefully add the 1-Benzoyl-4-benzhydryl-3-thiosemicarbazide intermediate (1.0 mmol) in small portions to ice-cold concentrated sulfuric acid (5 mL) with constant stirring.
-
Continue stirring the mixture in an ice bath for 30 minutes, then allow it to stand at room temperature for 2-4 hours.
-
Pour the reaction mixture carefully onto crushed ice.
-
Neutralize the resulting solution with a dilute ammonia solution.
-
Collect the precipitated solid by filtration.
-
Wash the solid thoroughly with water and dry it.
-
Recrystallize the crude product from ethanol to obtain pure 2-(Benzhydrylamino)-5-phenyl-1,3,4-thiadiazole.
Quantitative Data (Representative for analogous reactions):
| Precursor (1-Acyl-4-arylthiosemicarbazide) | Cyclizing Agent | Yield (%) | Reference |
| 1-(p-Nitrobenzoyl)-4-phenylthiosemicarbazide | Conc. H2SO4 | - | [4] |
| 1-Benzoyl-4-(p-tolyl)thiosemicarbazide | POCl3 | 85 | [5] |
Synthesis of 5-(Benzhydryl)-1,3,4-thiadiazole-2-thiol
The reaction of 4-substituted-3-thiosemicarbazides with carbon disulfide in a basic medium is a common route to synthesize 5-substituted-1,3,4-thiadiazole-2-thiols.[1]
Reaction Pathway:
Figure 3: Synthesis of 5-(Benzhydrylamino)-1,3,4-thiadiazole-2-thiol.
Experimental Protocol: Synthesis of 5-(Benzhydrylamino)-1,3,4-thiadiazole-2-thiol
This protocol is adapted from a general procedure for the synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols.[1]
Materials:
-
This compound
-
Carbon disulfide (CS2)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add a solution of potassium hydroxide (1.2 mmol) in ethanol (5 mL) to the flask.
-
Add carbon disulfide (1.2 mmol) dropwise to the mixture with stirring.
-
Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture and concentrate it under reduced pressure.
-
Dissolve the residue in water and filter to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-(Benzhydrylamino)-1,3,4-thiadiazole-2-thiol.
Quantitative Data (Representative for analogous reactions):
| Precursor (4-Arylthiosemicarbazide) | Reaction Conditions | Yield (%) | Reference |
| 4-Phenylthiosemicarbazide | CS2, KOH, Ethanol, reflux | 82 | [1] |
| 4-(p-Tolyl)thiosemicarbazide | CS2, KOH, Ethanol, reflux | 85 | [1] |
Potential Biological Activities
Heterocycles derived from thiosemicarbazides, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, are known to exhibit a wide range of biological activities. The introduction of a benzhydryl moiety may influence these activities. Based on the literature for analogous compounds, the synthesized heterocycles could be screened for the following potential biological activities:
-
Antimicrobial Activity: Many 1,2,4-triazole and 1,3,4-thiadiazole derivatives have shown potent activity against various strains of bacteria and fungi.[4][6][7]
-
Antitubercular Activity: Thiosemicarbazide derivatives and their cyclized products have been investigated for their activity against Mycobacterium tuberculosis.
-
Anticancer Activity: Certain substituted triazoles and thiadiazoles have demonstrated cytotoxic effects against various cancer cell lines.
Table of Representative Antimicrobial Activity Data (MIC in µg/mL):
| Compound Type | Organism | MIC (µg/mL) | Reference |
| 1,2,4-Triazole derivative | Staphylococcus aureus | 12.5 | [4] |
| 1,2,4-Triazole derivative | Escherichia coli | 25 | [4] |
| 1,2,4-Triazole derivative | Candida albicans | 50 | [4] |
| 1,3,4-Thiadiazole derivative | Staphylococcus aureus | 3.12 | [8] |
| 1,3,4-Thiadiazole derivative | Aspergillus niger | 6.25 | [8] |
Note: The provided protocols and data are intended as a guide for research and development. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, may be necessary to achieve the best results for the synthesis of heterocycles from this compound. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. chemmethod.com [chemmethod.com]
- 2. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 3. juniv.edu [juniv.edu]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1,2,4-Triazole Derivatives from 4-Benzhydryl-3-thiosemicarbazide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-triazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The protocols outlined herein focus on the synthesis starting from 4-Benzhydryl-3-thiosemicarbazide, a versatile precursor for creating a library of novel 1,2,4-triazole-3-thione derivatives. The benzhydryl moiety is a common pharmacophore that can enhance the biological activity of molecules.
The synthetic strategy involves a two-step process: the initial acylation of this compound followed by an intramolecular cyclization under alkaline conditions to yield the desired 4-benzhydryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione. This method is a robust and widely applicable approach for the preparation of this class of compounds.
General Reaction Scheme
The overall synthetic pathway can be depicted as follows:
Caption: General reaction scheme for the synthesis of 1,2,4-triazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4-Benzhydryl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
This protocol details the synthesis of a representative 1,2,4-triazole derivative where the substituent at the 5-position is a phenyl group.
Step 1: Synthesis of 1-Benzoyl-4-benzhydryl-3-thiosemicarbazide (Intermediate)
-
Reagents and Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dry solvent (e.g., Dichloromethane, Chloroform, or Tetrahydrofuran)
-
Standard laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of dry solvent.
-
Add pyridine (1.1 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
-
Step 2: Cyclization to 4-Benzhydryl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (Final Product)
-
Reagents and Materials:
-
1-Benzoyl-4-benzhydryl-3-thiosemicarbazide
-
Aqueous Sodium Hydroxide (e.g., 2 M or 8%) or Potassium Hydroxide solution
-
Dilute Hydrochloric Acid or Acetic Acid
-
Ethanol (for recrystallization)
-
Reflux apparatus
-
-
Procedure:
-
Suspend the synthesized 1-Benzoyl-4-benzhydryl-3-thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-8 hours. The solid will gradually dissolve as the cyclization proceeds.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the cooled solution with dilute hydrochloric acid or acetic acid to a pH of approximately 5-6 to precipitate the product.
-
Filter the resulting solid, wash with cold water until the filtrate is neutral, and dry.
-
Purify the crude product by recrystallization from ethanol to obtain the pure 4-Benzhydryl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for the two-step synthesis.
Data Presentation
The following tables summarize representative quantitative data for 4-aryl-5-substituted-1,2,4-triazole-3-thiones, which are analogous to the target compounds. This data can serve as a reference for expected yields, melting points, and spectral characteristics.
Table 1: Representative Yields and Melting Points of 4,5-Disubstituted-1,2,4-triazole-3-thiones
| 4-Substituent | 5-Substituent | Yield (%) | Melting Point (°C) | Reference |
| Phenyl | Furan-2-yl | 68 | 210-212 | [1] |
| 4-Methoxyphenyl | Benzyl | 79 | 177-178 | [2] |
| 4-Methylphenyl | Benzyl | 71 | 182-183 | [2] |
| Phenyl | Benzyl | - | - | |
| 4-Chlorophenyl | Furan-2-yl | 59 | 225-226 | [3] |
Table 2: Representative Spectroscopic Data of 4,5-Disubstituted-1,2,4-triazole-3-thiones
| Compound (4-Substituent, 5-Substituent) | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
| (Phenyl, Furan-2-yl) | 3321, 3250 (N-H), 2575 (S-H), 1604 (C=N) | 13.04 (s, 1H, SH), 7.45-7.55 (m, 5H, Ar-H), 5.97-6.34 (m, 3H, furan)[1] |
| (4-Methoxyphenyl, Benzyl) | 3344, 3282 (N-H), 2570 (S-H), 1606 (C=N) | 13.06 (s, 1H, SH), 6.95-7.25 (m, 9H, Ar-H), 3.88 (s, 3H, OCH₃), 3.80 (s, 2H, CH₂)[2] |
| (4-Methylphenyl, Benzyl) | 3358, 3290 (N-H), 2550 (S-H), 1605 (C=N) | 12.91 (s, 1H, SH), 6.97-7.29 (m, 9H, Ar-H), 3.81 (s, 2H, CH₂), 2.42 (s, 3H, CH₃)[2] |
| (Benzylideneamino, Benzyl) | 3350 (N-H), 2558 (S-H), 1610 (C=N) | 12.99 (s, 1H, SH), 10.31 (s, 1H, N=CH), 7.28-7.90 (m, 10H, Ar-H), 4.18 (s, 2H, CH₂)[3] |
Signaling Pathways and Logical Relationships
The synthesis of 1,2,4-triazole derivatives from this compound can be logically broken down into key stages, from precursor preparation to the final product.
Caption: Logical workflow of the synthesis and characterization process.
These protocols and notes provide a foundational guide for the synthesis of novel 1,2,4-triazole derivatives. Researchers are encouraged to adapt and optimize the reaction conditions based on the specific acylating agent used and the desired final product. Standard laboratory safety procedures should be followed at all times.
References
Application of 4-Benzhydryl-3-thiosemicarbazide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazides are a versatile class of compounds characterized by a thiourea core linked to a hydrazine moiety. This structural motif serves as a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The N-substituted thiosemicarbazides, in particular, have been a subject of extensive research to explore their therapeutic potential. This document provides detailed application notes and protocols for the synthesis and biological evaluation of a specific derivative, 4-Benzhydryl-3-thiosemicarbazide, for researchers and professionals in the field of drug development. While specific biological data for this compound is not extensively available in public literature, this guide is constructed based on established methodologies for analogous 4-aryl-3-thiosemicarbazides to provide a comprehensive framework for its investigation.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process, commencing with the preparation of the key intermediate, benzhydryl isothiocyanate, followed by its reaction with hydrazine hydrate.
Part 1: Synthesis of Benzhydryl Isothiocyanate
The synthesis of benzhydryl isothiocyanate from benzhydrylamine is a common method for producing this intermediate.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve benzhydrylamine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Thiophosgene Addition: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of thiophosgene (1.1 equivalents) in the same solvent dropwise to the stirred benzhydrylamine solution. The reaction is exothermic and releases HCl gas, which should be neutralized with an appropriate trap.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into cold water and separate the organic layer. Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude benzhydryl isothiocyanate. The product can be further purified by vacuum distillation or column chromatography.
Part 2: Synthesis of this compound
The final product is synthesized by the reaction of benzhydryl isothiocyanate with hydrazine hydrate.
Experimental Protocol:
-
Reaction Setup: Dissolve benzhydryl isothiocyanate (1 equivalent) in ethanol or methanol in a round-bottom flask with a magnetic stirrer.
-
Hydrazine Hydrate Addition: Add hydrazine hydrate (1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction and Precipitation: Stir the reaction mixture at room temperature. The product, this compound, will typically precipitate out of the solution as a solid. The reaction time can vary from a few hours to overnight.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol or methanol, and dry under vacuum to yield the final product. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Caption: Synthesis of this compound.
Medicinal Chemistry Applications & Protocols
Thiosemicarbazides are known to exert their biological effects through various mechanisms, including the chelation of metal ions essential for enzymatic functions and the inhibition of key enzymes like DNA gyrase and topoisomerase IV. The bulky benzhydryl group in this compound may influence its lipophilicity and steric interactions with biological targets, potentially leading to unique activity profiles.
Antimicrobial Activity
Application Note: Thiosemicarbazide derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The proposed mechanism often involves the disruption of DNA synthesis by inhibiting bacterial topoisomerases. The antimicrobial potential of this compound can be evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth to obtain a range of test concentrations.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: Representative MIC Values for Thiosemicarbazide Derivatives
While specific data for this compound is not available, the following table presents representative MIC values for other thiosemicarbazide derivatives to illustrate the potential range of activity.
| Compound Derivative | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) |
| 4-(2-chlorophenyl)-1-(3-methoxyphenyl) thiosemicarbazide | 62.5 | >1000 | >1000 |
| 4-(3-trifluoromethylphenyl) thiosemicarbazide | 3.9 - 250 | >1000 | >1000 |
| N,N-bis(4-chlorophenyl) hydrazine-1,2-dicarbothioamide | 6.25 | 12.5 | 25 |
Note: The data presented is for illustrative purposes and is derived from studies on various thiosemicarbazide derivatives.
Caption: Putative antimicrobial mechanism of thiosemicarbazides.
Antiviral Activity
Application Note: Thiosemicarbazide derivatives have been investigated for their antiviral properties against a variety of viruses. Their mechanism of action can involve the inhibition of viral enzymes or interference with viral replication processes. The antiviral efficacy of this compound can be assessed using a plaque reduction assay, which measures the inhibition of viral-induced cell death.
Experimental Protocol: Plaque Reduction Assay
-
Cell Culture: Seed a monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates and grow to confluency.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium (e.g., containing low-melting-point agarose) containing various concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to a virus control (no compound). The 50% effective concentration (EC₅₀) can be determined from the dose-response curve.
Data Presentation: Representative Antiviral Activity of Thiosemicarbazone Derivatives
| Compound Derivative | Virus | Host Cell | EC₅₀ (µg/mL) |
| Indolylthiosemicarbazide 6a | Coxsackie B4 | HeLa | 2.1 |
| Indolylthiosemicarbazide 6b | Coxsackie B4 | HeLa | 0.8 |
| Indolylthiosemicarbazide 6c | Coxsackie B4 | HeLa | 0.4 |
Note: The data presented is for illustrative purposes and is derived from studies on various thiosemicarbazide/thiosemicarbazone derivatives.
Application Notes and Protocols for Assessing the Antioxidant Activity of Thiosemicarbazide Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiosemicarbazide and its derivatives, particularly thiosemicarbazones, are a versatile class of compounds exhibiting a wide range of biological activities, including antioxidant properties.[1][2][3] Their ability to scavenge free radicals and chelate metal ions makes them promising candidates for the development of therapeutic agents against diseases associated with oxidative stress.[3][4] These application notes provide detailed protocols for commonly used in vitro assays to assess the antioxidant capacity of thiosemicarbazide compounds, enabling researchers to screen and characterize novel derivatives. The primary mechanisms of antioxidant action for these compounds often involve donating a hydrogen atom or a single electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3]
Data Presentation: Antioxidant Activity of Selected Thiosemicarbazide Derivatives
The following tables summarize the antioxidant activity of various thiosemicarbazide derivatives from published studies, as determined by the DPPH, ABTS, and FRAP assays. The data is presented as IC50 values (the concentration of the compound required to scavenge 50% of the free radicals) or as equivalents to a standard antioxidant like Trolox. Lower IC50 values indicate higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity of Thiosemicarbazide Compounds
| Compound/Derivative | IC50 (µM) | Standard (IC50, µM) | Reference |
| Compound L | 22.31 ± 0.98 | Trolox (24.71 ± 0.87) | [1] |
| Compound L1 | 24.98 ± 1.05 | Trolox (24.71 ± 0.87) | [1] |
| Compound L2 | 19.87 ± 0.99 | Trolox (24.71 ± 0.87) | [1] |
| Camphene-based TSC-2 | 0.208 ± 0.004 (mol/mol DPPH) | Trolox | [2] |
| Compound 1 | 15.70 | Ascorbic Acid | [5] |
| Compound 5f' | 25.47 ± 0.42 | Butylated Hydroxytoluene (BHT) | [6][7] |
| Compound 2b | 43.91 ± 0.021 | - | [8] |
Table 2: ABTS Radical Cation Scavenging Activity of Thiosemicarbazide Compounds
| Compound/Derivative | IC50 (µM) | Standard (IC50, µM) | Reference |
| Compound L | 19.54 ± 0.91 | Trolox (23.45 ± 0.99) | [1] |
| Compound L1 | 23.33 ± 1.01 | Trolox (23.45 ± 0.99) | [1] |
| Compound L2 | 18.98 ± 0.88 | Trolox (23.45 ± 0.99) | [1] |
| Various Thiosemicarbazones | 5 - 22 | Trolox | [4] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Thiosemicarbazide Compounds
| Compound/Derivative | Activity | Standard | Reference |
| Aryloxy-linked trimethoxybenzyl-thiosemicarbazide hybrids | Strong activity | - | [9] |
| Various Thiosemicarbazones | Total Antioxidant Capacity Measured | Ferrous Sulfate | [10] |
| General Thiosemicarbazides | Excellent ferric ion reducing activity | Vitamin C | [11] |
Experimental Protocols
Detailed methodologies for the most common assays used to evaluate the antioxidant activity of thiosemicarbazide compounds are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from deep violet to pale yellow.[2][12] The decrease in absorbance is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test thiosemicarbazide compounds
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid, BHT)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. The final working solution should have an absorbance of approximately 1.0 ± 0.2 at 517 nm.[12]
-
Preparation of Test Compounds and Standard: Dissolve the thiosemicarbazide compounds and the standard antioxidant in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with methanol or a buffer.[1]
-
Assay Procedure:
-
Add a specific volume of the test compound or standard solution at different concentrations to the wells of a 96-well plate.
-
Add the DPPH working solution to each well.[12]
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.[12]
-
Measure the absorbance at 517 nm using a microplate reader.[2]
-
A blank well containing only the solvent and DPPH solution should be included.[2]
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate buffer (e.g., 75 mM, pH 7.4) or ethanol
-
Test thiosemicarbazide compounds
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•+ Solution:
-
Prepare a stock solution of ABTS and a stock solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the resulting ABTS•+ solution with a suitable buffer or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Compounds and Standard: Dissolve the thiosemicarbazide compounds and the standard in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in buffer.[1]
-
Assay Procedure:
-
Add a small volume (e.g., 30 µL) of the test compound or standard solution at different concentrations to a microplate well or cuvette.[13]
-
Add a larger volume (e.g., 1.0 mL) of the diluted ABTS•+ solution.[13]
-
Incubate the mixture at room temperature for a specific time (e.g., 6-10 minutes).[13]
-
Measure the absorbance at 734 nm.[1]
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[14]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution in HCl
-
Ferric chloride (FeCl₃) solution
-
Test thiosemicarbazide compounds
-
Standard (Ferrous sulfate, FeSO₄)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Test Compounds and Standard: Dissolve the thiosemicarbazide compounds in a suitable solvent. Prepare a standard curve using different concentrations of ferrous sulfate.
-
Assay Procedure:
-
Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve of ferrous sulfate. The results are expressed as FRAP values (in µM Fe(II) equivalents).
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Logical Relationship Diagram
Caption: General Mechanisms of Antioxidant Activity for Thiosemicarbazides.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant Properties of Camphene-Based Thiosemicarbazones: Experimental and Theoretical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kujnsr.com [kujnsr.com]
- 4. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Semicarbazide and thiosemicarbazide containing butylated hydroxytoluene moiety: new potential antioxidant additives for synthetic lubricating oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis, Anticholinesterase and Antioxidant Activity of Thiosemicarbazone Derivatives | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. scielo.br [scielo.br]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. himedialabs.com [himedialabs.com]
Application Notes and Protocols: Developing Metal Complexes with 4-Benzhydryl-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential biological applications of novel metal complexes incorporating the ligand 4-Benzhydryl-3-thiosemicarbazide. The protocols detailed herein are based on established methodologies for analogous thiosemicarbazide complexes and serve as a foundational guide for the development and investigation of these new compounds.
Introduction
Thiosemicarbazides and their metal complexes are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] The coordination of thiosemicarbazide ligands to metal centers can enhance their biological efficacy.[5][6] The benzhydryl moiety is a bulky, lipophilic group that can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The incorporation of the this compound ligand in metal complexes is a promising strategy for the development of novel therapeutic agents.
This document outlines the synthesis of the this compound ligand, its subsequent complexation with various transition metals, and the characterization of the resulting metal complexes. Furthermore, it details protocols for the preliminary evaluation of their biological activities.
Synthesis of this compound Ligand
The synthesis of 4-substituted thiosemicarbazides can be achieved through the reaction of a corresponding isothiocyanate with hydrazine hydrate or by reacting a hydrazide with an isothiocyanate. For this compound, a feasible synthetic route involves the reaction of benzhydrylamine with carbon disulfide to form a dithiocarbamate, which is then reacted with hydrazine. A more direct approach is the reaction of benzhydryl isothiocyanate with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
-
Materials: Benzhydryl isothiocyanate, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve benzhydryl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add hydrazine hydrate (1.2 equivalents) to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the resulting precipitate is collected by filtration.
-
Wash the solid with cold ethanol and dry it under a vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Synthesis of Metal Complexes
The this compound ligand can be complexed with various transition metal salts (e.g., chlorides, nitrates, acetates) of metals such as copper(II), nickel(II), cobalt(II), and zinc(II). The synthesis is typically carried out by reacting the ligand with the metal salt in a suitable solvent.
Experimental Protocol: General Synthesis of Metal Complexes
-
Materials: this compound, metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O), ethanol or methanol.
-
Procedure:
-
Dissolve this compound (2 equivalents) in hot ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal salt (1 equivalent) in ethanol.
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the formation of the complex by observing any color change or precipitation.
-
After cooling to room temperature, collect the precipitated metal complex by filtration.
-
Wash the complex with ethanol and then with diethyl ether.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
-
Characterization of Ligand and Metal Complexes
A variety of spectroscopic and analytical techniques are employed to confirm the structure and purity of the synthesized ligand and its metal complexes.
| Technique | Purpose | Expected Observations for this compound & its Complexes |
| Elemental Analysis (C, H, N, S) | To determine the empirical formula. | The experimentally found percentages of C, H, N, and S should be in close agreement with the calculated values for the proposed molecular formula. |
| FT-IR Spectroscopy | To identify functional groups and coordination sites. | Ligand: Characteristic bands for N-H, C=S, and C-N stretching. Complexes: Shift in the C=S and N-H stretching frequencies upon coordination to the metal ion. Appearance of new bands corresponding to M-N and M-S bonds.[7] |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the structure of the diamagnetic ligand and its complexes (e.g., Zn(II)). | Ligand: Signals corresponding to the aromatic protons of the benzhydryl group and the N-H protons. Complexes: Shifts in the proton and carbon signals upon complexation, particularly those near the coordination sites. |
| Mass Spectrometry (e.g., ESI-MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight of the ligand or complex. |
| UV-Visible Spectroscopy | To study the electronic transitions and geometry of the complexes. | Ligand: Absorption bands in the UV region. Complexes: Appearance of new bands in the visible region due to d-d electronic transitions, which are indicative of the coordination geometry. |
| Molar Conductivity Measurements | To determine the electrolytic nature of the complexes. | Low molar conductivity values suggest a non-electrolytic nature, while higher values indicate an electrolytic complex.[7] |
| Magnetic Susceptibility Measurements | To determine the magnetic moment and geometry of paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)). | The measured magnetic moment can help in determining the number of unpaired electrons and inferring the geometry of the complex. |
| Single-Crystal X-ray Diffraction | To definitively determine the three-dimensional molecular structure. | Provides precise information on bond lengths, bond angles, coordination geometry, and crystal packing.[7] |
Potential Biological Applications and Protocols
Based on the known biological activities of similar thiosemicarbazide metal complexes, the newly synthesized compounds can be screened for their antimicrobial and anticancer properties.
Antimicrobial Activity
-
Materials: Synthesized complexes, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), fungal strains (e.g., Candida albicans), Mueller-Hinton broth (for bacteria), RPMI-1640 medium (for fungi), 96-well microtiter plates, standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Procedure:
-
Prepare a stock solution of each complex in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include positive controls (medium with inoculum, no compound) and negative controls (medium only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4][8]
-
Anticancer Activity
-
Materials: Synthesized complexes, cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer), normal cell line (e.g., BJ fibroblasts), DMEM or other suitable cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO, 96-well plates.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized complexes for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[9]
-
Visualizations
Diagrams
Caption: Workflow for the synthesis of this compound and its metal complexes.
Caption: Characterization workflow for this compound and its metal complexes.
Caption: Proposed biological screening pathway for the synthesized metal complexes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jaoc.samipubco.com [jaoc.samipubco.com]
- 7. mdpi.com [mdpi.com]
- 8. New Thiosemicarbazide Derivatives with Multidirectional Biological Action | MDPI [mdpi.com]
- 9. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 4-Benzhydryl-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4-Benzhydryl-3-thiosemicarbazide, a key intermediate in the synthesis of various biologically active compounds. The purification methods described are designed to remove common impurities resulting from its synthesis, yielding a product of high purity suitable for further research and development.
Introduction
This compound is a derivative of thiosemicarbazide featuring a bulky benzhydryl group. This structural feature imparts specific physicochemical properties that influence the choice of purification techniques. The primary synthetic route to this compound typically involves the reaction of benzhydryl isothiocyanate with hydrazine hydrate. Potential impurities may include unreacted starting materials, and byproducts such as 1,2-dibenzhydrylhydrazine and thiocarbohydrazide derivatives. The purification protocols outlined below are designed to effectively remove these and other process-related impurities.
Data Presentation
The following table summarizes the key physical and purity data for this compound before and after purification.
| Parameter | Crude Product | Purified Product | Method of Analysis |
| Appearance | Off-white to yellowish powder | White crystalline solid | Visual Inspection |
| Melting Point | 145-151 °C (broad) | 148-150 °C[1][2] | Capillary Melting Point Apparatus |
| Purity (by HPLC) | 85-95% | >98% | Reverse-Phase HPLC |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks may be obscured by impurities | ~3300-3400 (N-H stretch), ~1600 (C=S stretch), ~1500 (N-H bend) | Fourier-Transform Infrared Spectroscopy |
| ¹H NMR (DMSO-d₆, δ) | Complex spectrum with impurity peaks | Consistent with the structure of this compound | Nuclear Magnetic Resonance Spectroscopy |
Experimental Protocols
Two primary methods for the purification of this compound are detailed below: Recrystallization and Column Chromatography.
Protocol 1: Recrystallization from Ethanol
Recrystallization is a highly effective method for purifying crystalline solids. Ethanol is a suitable solvent for 4-aryl-3-thiosemicarbazides, offering good solubility at elevated temperatures and poor solubility at lower temperatures, which facilitates high recovery of the purified product.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water (for ethanol-water mixture, optional)
-
Activated charcoal (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid using an excessive amount of solvent to ensure a good yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, place the flask in an ice bath for 30-60 minutes to complete the crystallization process.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
Troubleshooting:
-
Oiling out: If the product separates as an oil, reheat the solution to dissolve the oil and add a small amount of additional solvent before allowing it to cool more slowly. Seeding with a small crystal of the pure compound can also induce crystallization.
-
Poor recovery: This may be due to using too much solvent. The mother liquor can be concentrated and a second crop of crystals can be collected.
Protocol 2: Column Chromatography
For impurities that are difficult to remove by recrystallization, column chromatography provides a more rigorous purification method. A silica gel stationary phase with a suitable mobile phase can effectively separate this compound from its impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an even and compact bed. Drain the excess hexane until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin elution with a non-polar solvent such as hexane, and gradually increase the polarity by adding ethyl acetate. A typical gradient might start with 100% hexane and gradually increase to a 70:30 or 60:40 hexane:ethyl acetate mixture. The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Final Product: The resulting solid can be further purified by recrystallization as described in Protocol 1 to obtain a highly pure crystalline product.
Visualizations
The following diagrams illustrate the logical workflow of the purification process and the potential synthetic pathway leading to the crude product.
Caption: Recrystallization workflow for this compound.
Caption: Plausible synthetic route and potential impurities.
References
Application Notes and Protocols for the Analytical Identification of Thiosemicarbazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiosemicarbazide derivatives are a versatile class of compounds extensively studied for their wide range of biological and pharmacological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][2][3] They are key intermediates in the synthesis of various bioactive molecules and heterocyclic compounds.[1][2] Accurate and robust analytical methods are therefore essential for their identification, characterization, and quantification in various matrices, which is critical for quality control, pharmacokinetic studies, and drug development.[4]
This document provides detailed application notes and experimental protocols for the primary analytical techniques used to identify and characterize thiosemicarbazide derivatives.
Chromatographic Methods for Separation and Identification
Chromatographic techniques are powerful tools for separating thiosemicarbazide derivatives from complex mixtures and providing quantitative information.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for separating, identifying, and quantifying thiosemicarbazide derivatives.[4] Reversed-phase HPLC using a C18 column is a common approach, where separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase.[4] Detection is typically achieved using an ultraviolet (UV) detector set at the maximum absorbance wavelength of the compound.[4] This method is particularly suitable for analyzing samples in complex biological matrices like plasma after appropriate sample preparation.[4] The lipophilicity of these derivatives can be assessed using RP-HPLC, which is crucial for predicting their pharmacokinetic properties.[5][6][7]
Experimental Protocol: Analysis of a Thiosemicarbazide Derivative in Plasma
This protocol describes a general method for the quantification of a thiosemicarbazide derivative in a plasma matrix using solid-phase extraction (SPE) for sample cleanup followed by HPLC-UV analysis.[4]
A. Sample Preparation (Solid-Phase Extraction)
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of a plasma sample, add 500 µL of 4% formic acid in water. Vortex for 30 seconds. Load the entire mixture onto the conditioned SPE cartridge.[4]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[4]
-
Elution: Elute the target analyte with 1 mL of methanol into a clean collection tube.[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of the mobile phase and vortex for 1 minute.[4]
-
Injection: Transfer the reconstituted sample to an HPLC vial and inject 20 µL into the HPLC system.[4]
B. HPLC-UV Instrumentation and Conditions The following table summarizes the instrumental parameters for a typical HPLC-UV analysis.
| Parameter | Specification |
| Column | C18 (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C (Ambient) |
| UV Detection | Wavelength corresponding to analyte's max absorbance (e.g., 254 nm) |
| Run Time | 10-15 minutes |
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of thiosemicarbazide derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a powerful technique for the analysis of volatile and thermally stable thiosemicarbazide derivatives. For non-volatile compounds, derivatization may be necessary. It is important to note that some thiosemicarbazones can undergo thermal decay or dissociation in the hot GC injection port, which may lead to the formation of unexpected products or dimers.[8][9] The mass spectrometer provides detailed structural information based on the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation patterns, allowing for definitive identification.[1][8]
Experimental Protocol: General GC-MS Analysis
A. Sample Preparation
-
Dissolution: Dissolve a small amount (approx. 1 mg) of the thiosemicarbazide derivative in a suitable volatile solvent (e.g., Methanol, Dichloromethane).
-
Dilution: Dilute the sample to an appropriate concentration (e.g., 10-100 µg/mL).
-
Injection: Inject 1 µL of the sample into the GC-MS system.
B. GC-MS Instrumentation and Conditions The table below outlines typical parameters for a GC-MS analysis.
| Parameter | Specification |
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film) |
| Injector Temp. | 250 °C (Adjust based on analyte stability)[8] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | 40-550 m/z |
Data Presentation: Common Mass Spectral Fragments Mass spectral data confirms the structure of the ligands as indicated by their molecular ion peaks and characteristic fragmentation.[1]
| Ion Type | Description | Typical m/z Values |
| [M]⁺ | Molecular Ion | Corresponds to the molecular weight of the compound[1][2] |
| [M-NH₃]⁺ | Loss of ammonia | Observed in some thiosemicarbazones[8] |
| Ar-CN⁺ | Aromatic nitrile fragment | e.g., m/z 117 for p-methyl-benzonitrile[8] |
| Tropylium ion | C₇H₇⁺ | m/z 91[8] |
Workflow for GC-MS Analysis
Caption: General workflow for GC-MS analysis of thiosemicarbazide derivatives.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the complete structural characterization of newly synthesized thiosemicarbazide derivatives.[1][10]
Application Notes:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups present in the molecule. The spectra provide important information about the skeletal structure of the compounds.[10] Characteristic bands for N-H, C=S (thione), and C=N (azomethine) groups are particularly diagnostic.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise molecular structure.[2][12] ¹H NMR provides information on the number, environment, and connectivity of protons, with characteristic signals for N-H and azomethine (N=CH) protons.[1][12] ¹³C NMR identifies the different carbon environments, including the signature C=S carbon.[13]
-
UV-Visible (UV-Vis) Spectrophotometry: This technique is often used for quantitative analysis and provides preliminary structural information.[4] The position of the maximum absorbance (λmax) is characteristic of the chromophoric system within the molecule.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound from the molecular ion peak ([M]⁺). The fragmentation pattern provides further structural clues, corroborating data from other techniques.[1][2]
Experimental Protocols: General Sample Preparation
-
FT-IR: Samples are typically analyzed as KBr pellets or by using an Attenuated Total Reflectance (ATR) accessory for solid samples.[12]
-
NMR: A small amount of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[2][12] DMSO-d₆ is frequently used due to its ability to dissolve a wide range of these derivatives and to clearly show exchangeable N-H protons.[2]
-
UV-Vis: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol) and analyzed in a quartz cuvette.
-
MS (Direct Infusion): A dilute solution of the sample is infused directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).
Data Presentation: Summary of Spectroscopic Data
The following table summarizes characteristic spectral data for thiosemicarbazide derivatives compiled from various sources.
| Technique | Group / Proton | Characteristic Signal / Wavenumber | Reference |
| FT-IR | N-H (stretching) | 3100 - 3400 cm⁻¹ | [10][11] |
| C=N (azomethine) | 1590 - 1640 cm⁻¹ | [1][11] | |
| C=O (amide I) | ~1659 cm⁻¹ | [12] | |
| C=S (thione) | 1130 - 1260 cm⁻¹ and ~800 cm⁻¹ | [11][12] | |
| ¹H NMR | N-H (thiourea) | δ 9.5 - 12.0 ppm (singlet) | [1][2] |
| N=CH (azomethine) | δ 8.0 - 9.0 ppm (singlet) | [1][2] | |
| Ar-H (aromatic) | δ 6.5 - 8.5 ppm (multiplet) | [2][12] | |
| NH₂ (hydrazine) | δ ~4.3 ppm or ~8.1 ppm (broad singlet) | [2][12] | |
| ¹³C NMR | C=S (thione) | δ 177 - 183 ppm | [2][13] |
| C=N (azomethine) | δ 140 - 155 ppm | [2][13] | |
| UV-Vis | π → π* and n → π* | ~250 - 400 nm | [10] |
Integrated Approach for Structural Elucidation
Caption: Integrated use of spectroscopic methods for structural identification.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Retention Behavior of Anticancer Thiosemicarbazides in Biomimetic Chromatographic Systems and In Silico Calculations | MDPI [mdpi.com]
- 8. scirp.org [scirp.org]
- 9. scirp.org [scirp.org]
- 10. An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. chemmethod.com [chemmethod.com]
Troubleshooting & Optimization
"troubleshooting low yield in 4-Benzhydryl-3-thiosemicarbazide synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of 4-Benzhydryl-3-thiosemicarbazide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What is the most common synthetic route for this compound and what are the initial points to check in case of low yield?
The most common and direct method for the synthesis of 4-substituted thiosemicarbazides is the reaction of the corresponding isothiocyanate with hydrazine hydrate. In the case of this compound, this involves the reaction of benzhydryl isothiocyanate with hydrazine hydrate.
Initial Checks for Low Yield:
-
Purity of Starting Materials: Ensure the benzhydryl isothiocyanate and hydrazine hydrate are of high purity. Impurities in the isothiocyanate can lead to side reactions, while the concentration of hydrazine hydrate should be accurately known.
-
Stoichiometry: A slight excess of hydrazine hydrate is often used to ensure the complete consumption of the isothiocyanate. Carefully check the molar ratios of your reactants.
-
Reaction Temperature: The reaction of isothiocyanates with hydrazine is typically exothermic. The temperature should be controlled, as excessive heat can lead to the formation of byproducts. Some syntheses of related compounds are performed at room temperature, while others may require gentle heating or reflux.[1]
2. My reaction seems to be incomplete, with a significant amount of unreacted benzhydryl isothiocyanate remaining. What could be the cause and how can I address it?
Incomplete reactions can be a major contributor to low yields. Several factors could be at play:
-
Insufficient Reaction Time: While some thiosemicarbazide syntheses are rapid, the bulky benzhydryl group may cause steric hindrance, slowing down the reaction rate. Consider extending the reaction time.
-
Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently to promote contact between the reactants.
-
Low Reaction Temperature: If the reaction is being conducted at room temperature, gentle heating under reflux in a suitable solvent like ethanol might be necessary to drive the reaction to completion.[2]
-
Solvent Choice: The choice of solvent can impact the solubility of the reactants and the reaction rate. Ethanol and methanol are commonly used solvents for this type of reaction.
3. I have isolated a product, but the yield is low and I suspect the formation of side products. What are the likely side reactions and how can I minimize them?
Several side reactions can occur during the synthesis of this compound, leading to a lower yield of the desired product.
-
Formation of Thiocarbohydrazide: If the reaction is carried out at elevated temperatures, there is a risk of the intermediate reacting with excess hydrazine hydrate to form thiocarbohydrazide.[1] To minimize this, use a controlled temperature and avoid a large excess of hydrazine hydrate.
-
Symmetrical Thiourea Formation: If there is any water present in the reaction mixture, the isothiocyanate can hydrolyze to form benzhydrylamine. This amine can then react with another molecule of benzhydryl isothiocyanate to form the symmetrical 1,3-dibenzhydrylthiourea. Ensure you are using anhydrous solvents.
-
Reaction with Solvent: If using an alcohol as a solvent, there is a small possibility of the isothiocyanate reacting with the alcohol to form a thiocarbamate, especially at elevated temperatures.
4. What are the recommended purification methods for this compound to improve the final yield and purity?
Proper purification is crucial for obtaining a good yield of a high-purity product.
-
Recrystallization: The most common method for purifying thiosemicarbazides is recrystallization.[2][3] Ethanol or methanol are often suitable solvents. The crude product should be dissolved in a minimum amount of hot solvent and then allowed to cool slowly to form crystals.
-
Washing: After filtration, the collected solid should be washed with a cold solvent (the same as used for recrystallization) to remove any soluble impurities. Washing with a non-polar solvent like petroleum ether can also help remove non-polar byproducts.[4]
-
Filtration: Ensure that the product is completely precipitated before filtration. Cooling the mixture in an ice bath can help maximize the amount of crystallized product.
5. Could the steric hindrance of the benzhydryl group be a major factor in the low yield, and how can I overcome this?
Yes, the bulky benzhydryl group can significantly impact the reaction rate and overall yield due to steric hindrance.[5]
-
Longer Reaction Times: As mentioned, allowing the reaction to proceed for a longer duration can help overcome the slower reaction kinetics.
-
Higher Temperatures: Carefully increasing the reaction temperature by refluxing the mixture can provide the necessary activation energy to overcome the steric barrier.
-
Alternative Synthetic Route: If the reaction between benzhydryl isothiocyanate and hydrazine consistently gives low yields, an alternative route could be considered. This might involve reacting benzhydrylamine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then reacted with hydrazine hydrate.[6]
Data Presentation
Table 1: General Reaction Conditions for 4-Aryl-Thiosemicarbazide Synthesis
| Parameter | Condition | Common Solvents | Reference |
| Reactants | Aryl isothiocyanate, Hydrazine hydrate | Ethanol, Methanol | [2] |
| Temperature | Room Temperature to Reflux | Ethanol | [1] |
| Reaction Time | 3 - 24 hours | Methanol | [7] |
| Purification | Recrystallization | Ethanol, Methanol | [2][3] |
Experimental Protocols
General Protocol for the Synthesis of 4-Aryl-Thiosemicarbazides:
-
Dissolve the aryl isothiocyanate (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, add hydrazine hydrate (1.1-1.2 equivalents) dropwise with stirring. An exothermic reaction may be observed.
-
After the addition is complete, continue stirring the reaction mixture at room temperature or heat to reflux for a period of 3 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and then in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified product under vacuum to obtain the final 4-aryl-thiosemicarbazide.
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Potential side reactions in the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity [mdpi.com]
- 3. chemmethod.com [chemmethod.com]
- 4. bu.edu.eg [bu.edu.eg]
- 5. researchgate.net [researchgate.net]
- 6. juniv.edu [juniv.edu]
- 7. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thiosemicarbazide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thiosemicarbazide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing thiosemicarbazides?
The general and most common method for synthesizing thiosemicarbazide derivatives involves the nucleophilic addition of amines or carbohydrazides to isothiocyanates.[1] Another prevalent method is the reaction of hydrazine hydrate with ammonium thiocyanate.[2] Additionally, solid-state synthesis by ball-milling thiosemicarbazide with aldehydes or ketones has been shown to produce thiosemicarbazones in quantitative yields.[3]
Q2: What are some typical side reactions to be aware of during thiosemicarbazide synthesis?
A common side reaction is the formation of 1,4-disubstituted thiosemicarbazides or other condensation products.[4] This can happen if the stoichiometry of the reactants is not carefully controlled. Another potential issue is the formation of elemental sulfur, which can occur during reflux.[2][5]
Q3: How do reaction conditions, such as pH, influence the synthesis and subsequent reactions of thiosemicarbazides?
The pH of the reaction medium is a critical factor. For instance, in the cyclization of acylthiosemicarbazides, acidic conditions (using acids like concentrated sulfuric or hydrochloric acid) predominantly lead to the formation of 1,3,4-thiadiazole derivatives.[6] Conversely, alkaline conditions, using reagents like sodium hydroxide, typically yield 1,2,4-triazole derivatives.[6]
Q4: What is the recommended method for purifying crude thiosemicarbazide?
Recrystallization is the most common and effective method for purifying thiosemicarbazide.[2] A 50% ethanol-water mixture is frequently used as the recrystallization solvent.[2] For aryl thiosemicarbazides, ethanol is a commonly reported and effective solvent.[4]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of thiosemicarbazide.
Problem 1: Low Reaction Yield
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | Increase the reflux time. Some protocols suggest refluxing for at least 3 hours.[2] Ensure the reaction temperature is maintained at the boiling point of the solvent.[2] |
| Suboptimal Reagent Stoichiometry | Carefully control the molar ratios of the starting materials. Uneven stoichiometry can lead to the formation of byproducts.[4] |
| Loss of Product During Workup | When filtering the crystallized product, ensure the filtrate is cooled sufficiently (e.g., to 20°C or lower) to maximize precipitation.[5] The filtrate can sometimes be further concentrated to yield additional product.[2] |
| Degradation of Reactants or Products | Some reactions may be sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen) can sometimes improve yields.[2] |
Problem 2: Product is Contaminated with Impurities
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Formation of Sulfur | If sulfur forms during the reaction, it can be removed by filtering the hot reaction mixture before cooling and crystallization.[2][5] |
| Presence of Unreacted Starting Materials | Ensure the reaction goes to completion by monitoring it with an appropriate technique (e.g., TLC). If necessary, adjust the reaction time or temperature. |
| Formation of Side Products | Optimize the reaction conditions (e.g., stoichiometry, temperature, solvent) to minimize the formation of byproducts like 1,4-disubstituted thiosemicarbazides.[4] |
| Low and Broad Melting Point of Purified Product | This indicates the presence of impurities.[4] Perform recrystallization carefully: use the minimum amount of hot solvent to dissolve the product, allow for slow cooling to promote the formation of pure crystals, and wash the filtered crystals with a small amount of cold solvent.[4] |
Problem 3: Purified Product is Colored
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Colored Impurities | If the product remains colored after recrystallization, treat the hot solution with a small amount of activated charcoal before filtering. The charcoal will adsorb the colored impurities.[4] |
| Oxidation of the Product | Store the purified product under an inert atmosphere and away from light to prevent degradation and color change. |
Experimental Protocols
Protocol 1: Synthesis of Thiosemicarbazide from Hydrazine Hydrate and Ammonium Thiocyanate
Materials:
-
Hydrazine hydrate (85%)
-
Ammonium thiocyanate
-
Water
-
Ethanol
Procedure:
-
Dissolve 200 g of ammonium thiocyanate in a solution containing 59 ml of 85% hydrazine hydrate and 25 ml of water.
-
Reflux the mixture for three hours under a nitrogen atmosphere.
-
Allow the solution to cool slightly and filter to remove any coagulated sulfur.
-
Let the filtrate stand overnight to allow for crystallization.
-
Filter the obtained crystals and recrystallize them from a 1:1 water-ethanol mixture.
-
Evaporation of the mother liquor may yield an additional amount of the product.[2]
Expected Yield: Approximately 56.6%.[2]
Protocol 2: Synthesis of Thiosemicarbazide from Hydrazine Monohydrochloride and Sodium Thiocyanate
Materials:
-
Sodium thiocyanate
-
Hydrazine monohydrochloride
-
Water
Procedure:
-
Prepare a solution of 162 grams of sodium thiocyanate in 150 milliliters of water and bring it to reflux (approximately 115°C).
-
Separately, prepare a solution of 69 grams of hydrazine monohydrochloride in 70.5 grams of water.
-
Add the hydrazine monohydrochloride solution dropwise with stirring to the refluxing sodium thiocyanate solution over a period of one hour.
-
Continue refluxing the reaction mixture for an additional 2 hours.
-
Filter the mixture while hot to remove any solid impurities.
-
Cool the filtrate to 8°C to crystallize the thiosemicarbazide.
-
Filter the product, wash it with 100 milliliters of cold water, and dry it overnight at 50°C under vacuum.[5]
Expected Yield: Approximately 29.4%.[5]
Data Presentation
Table 1: Comparison of Thiosemicarbazide Synthesis Protocols
| Parameter | Protocol 1 | Protocol 2 |
| Starting Materials | Hydrazine hydrate, Ammonium thiocyanate | Hydrazine monohydrochloride, Sodium thiocyanate |
| Solvent | Water | Water |
| Reaction Time | 3 hours reflux | 3 hours (1 hr addition + 2 hrs reflux) |
| Purification | Recrystallization from water-ethanol (1:1) | Washing with cold water |
| Reported Yield | ~56.6%[2] | ~29.4%[5] |
Visualizations
Caption: General experimental workflow for thiosemicarbazide synthesis.
Caption: Troubleshooting decision tree for thiosemicarbazide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US2806880A - Process for preparing thiosemicarbazide - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
"common byproducts in the synthesis of 4-substituted thiosemicarbazides"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-substituted thiosemicarbazides. The information is designed to help you identify and mitigate the formation of common byproducts, thereby improving the yield and purity of your target compounds.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific challenges you may face during your experiments.
Issue 1: Unexpected Precipitate or Low Yield of the Desired 4-Substituted Thiosemicarbazide
-
Question: My reaction between an isothiocyanate and hydrazine hydrate is giving a low yield of the desired product, and I'm observing an unexpected precipitate. What could be the cause?
-
Answer: This is a common issue that can arise from several factors. The most likely culprits are the formation of symmetrical 1,2-diformylhydrazine or cyclization of the target molecule into heterocyclic byproducts.
-
Symmetrical 1,2-Diformylhydrazine: This byproduct can form if there are impurities in your starting materials or if the reaction temperature is not adequately controlled.
-
Cyclization Products: 4-substituted thiosemicarbazides are prone to cyclization, especially under acidic or basic conditions, to form stable five-membered heterocyclic rings.[1] The two most common cyclization byproducts are:
Troubleshooting Steps:
-
Control the pH: Maintain a neutral to slightly alkaline pH during the initial reaction of the isothiocyanate with hydrazine hydrate to minimize acid-catalyzed cyclization.
-
Temperature Control: Carry out the reaction at a controlled, lower temperature to reduce the rate of side reactions.
-
Purify Starting Materials: Ensure the purity of your isothiocyanate and hydrazine hydrate. Contaminants can catalyze unwanted side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Issue 2: Evolution of a Foul-Smelling Gas and Product Discoloration
-
Question: During the synthesis, I noticed the evolution of a gas with a rotten egg smell, and my product is discolored. What is happening?
-
Answer: The foul-smelling gas is likely hydrogen sulfide (H₂S), which indicates decomposition of the thiosemicarbazide product or sulfur-containing starting materials. This can be caused by excessive heat or the presence of strong acids or bases. Product discoloration often accompanies decomposition.
Troubleshooting Steps:
-
Moderate Reaction Temperature: Avoid excessive heating during the reaction and workup. Use a water bath or oil bath for precise temperature control.
-
Neutralize Promptly: If your reaction requires acidic or basic conditions for a subsequent step, neutralize the reaction mixture as soon as the transformation is complete.
-
Use a Scrubber: When scaling up the reaction, it is advisable to use a gas scrubber containing a solution of sodium hypochlorite or sodium hydroxide to trap any evolved hydrogen sulfide.
-
Issue 3: Difficulty in Purifying the 4-Substituted Thiosemicarbazide from Byproducts
-
Question: I am having trouble separating my desired product from the byproducts using standard purification techniques like recrystallization. What can I do?
-
Answer: The similar polarities of the desired product and its cyclized byproducts can make separation challenging.
Troubleshooting Steps:
-
Column Chromatography: This is often the most effective method for separating compounds with similar polarities. A silica gel column with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the 4-substituted thiosemicarbazide from its more polar cyclization byproducts.
-
pH-Based Extraction: If the byproduct has significantly different acidic or basic properties, a liquid-liquid extraction with an appropriate aqueous solution (e.g., dilute acid or base) can be used to selectively remove it.
-
Recrystallization with a Different Solvent System: Experiment with a variety of solvent systems for recrystallization. A mixture of a good solvent and a poor solvent can sometimes provide better separation.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common byproducts in the synthesis of 4-substituted thiosemicarbazides?
-
A1: The most frequently encountered byproducts are heterocyclic compounds formed from the cyclization of the 4-substituted thiosemicarbazide itself. These include 1,3,4-thiadiazoles (formed under acidic conditions) and 1,2,4-triazoles (formed under alkaline conditions).[1] Other potential byproducts can include symmetrically substituted hydrazines if the reaction is not controlled properly.
-
-
Q2: How can I prevent the cyclization of my 4-substituted thiosemicarbazide product during the reaction?
-
A2: To minimize cyclization, it is crucial to control the reaction conditions. Maintaining a neutral pH and a low to moderate temperature are key. If the subsequent step in your synthesis requires acidic or basic conditions, it is best to isolate and purify the thiosemicarbazide first before proceeding.
-
-
Q3: Is the evolution of hydrogen sulfide gas always an indication of a failed reaction?
-
A3: Not necessarily a complete failure, but it is a sign of product or reactant decomposition. The yield of your desired product will likely be reduced. It is a critical safety concern, and appropriate measures should be taken to handle the gas.
-
Quantitative Data on Byproduct Formation
The following table summarizes the potential impact of reaction conditions on the formation of byproducts. The percentages are illustrative and can vary significantly based on the specific substrates and detailed experimental conditions.
| Reaction Condition | Predominant Product | Common Byproduct(s) | Typical Byproduct Yield (%) |
| Neutral pH, Room Temp | 4-Substituted Thiosemicarbazide | Minimal | < 5% |
| Acidic pH (e.g., reflux in acetic acid) | 1,3,4-Thiadiazole derivative | 4-Substituted Thiosemicarbazide (unreacted) | Variable, can be significant |
| Alkaline pH (e.g., reflux in NaOH) | 1,2,4-Triazole derivative | 4-Substituted Thiosemicarbazide (unreacted) | Variable, can be significant |
| High Temperature (>100 °C) | Decomposition Products | Hydrogen Sulfide, various unknowns | Can be high, leading to low yield of desired product |
Experimental Protocols
Synthesis of 4-Phenylthiosemicarbazide
This protocol provides a standard method for the synthesis of a 4-substituted thiosemicarbazide.
Materials:
-
Phenyl isothiocyanate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (95%)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl isothiocyanate (10 mmol) in ethanol (20 mL).
-
Slowly add hydrazine hydrate (10 mmol) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour. A white precipitate of 4-phenylthiosemicarbazide should form.
-
If the precipitation is not complete, the mixture can be gently warmed to 40-50 °C for 30 minutes.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the white solid by vacuum filtration and wash it with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 50 °C.
Expected Yield: 85-95%
Potential Byproducts and Mitigation:
-
If the reaction is heated too strongly or for too long, or if the hydrazine hydrate contains acidic impurities, cyclization to form 1,3,4-thiadiazole derivatives can occur. To mitigate this, maintain the recommended temperature and use high-purity reagents.
Visualizations
Caption: Synthetic pathways for 4-substituted thiosemicarbazides and their common cyclization byproducts.
Caption: A logical workflow for troubleshooting low yields in thiosemicarbazide synthesis.
References
"improving the solubility of 4-Benzhydryl-3-thiosemicarbazide for bioassays"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Benzhydryl-3-thiosemicarbazide, focusing on challenges related to its solubility in bioassays.
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Bioassay Media
A primary challenge with this compound is its low aqueous solubility, which can lead to precipitation when a concentrated stock solution (typically in DMSO) is diluted into aqueous buffers for bioassays. This can result in inaccurate and unreliable experimental data.
Q1: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What can I do?
Answer: This is a common issue due to the hydrophobic nature of the compound. Here are several strategies, starting with the simplest, to improve its solubility and prevent precipitation.
-
Optimize Co-solvent Concentration: Ensure the final concentration of DMSO in your assay is as high as tolerable for your specific bioassay without causing cellular toxicity or interfering with the assay components. Many cell-based assays can tolerate DMSO up to 0.5-1%, but this must be empirically determined.
-
Employ Solubility Enhancement Technologies: If optimizing the co-solvent is insufficient, more advanced formulation strategies may be necessary. These methods aim to increase the apparent water solubility of the compound.[1] Key approaches include complexation with cyclodextrins, creating solid dispersions, or preparing nanosuspensions.[2][3][4]
Data Presentation: Solubility Enhancement Comparison
The following table summarizes hypothetical solubility data for this compound using different methods. These values are illustrative and should be used as a guide for experimental design.
| Formulation Method | Carrier/Vehicle | Achieved Concentration in PBS (pH 7.4) (Illustrative) | Fold Increase (vs. PBS) (Illustrative) | Key Considerations |
| Control | Phosphate-Buffered Saline (PBS) | < 1 µM | 1x | Baseline aqueous insolubility. |
| Co-solvent | 1% DMSO in PBS | ~10 µM | 10x | Limited by DMSO tolerance of the bioassay. |
| Cyclodextrin Complexation | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | ~50 µM | 50x | Forms an inclusion complex, increasing apparent solubility.[2] |
| Solid Dispersion | Polyvinylpyrrolidone (PVP K30) | ~80 µM | 80x | Disperses the drug in a hydrophilic carrier in an amorphous state.[3][5] |
| Nanosuspension | Stabilized with Surfactant | > 100 µM | > 100x | Reduces particle size to the sub-micron range, increasing dissolution rate.[6] |
Experimental Protocols
Below are detailed protocols for key solubility enhancement techniques.
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing the drug's solubility in aqueous solutions.[7]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in deionized water.
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
After stirring, allow the suspension to equilibrate for a few hours.
-
Remove the undissolved compound by passing the solution through a 0.22 µm syringe filter.
-
The clear filtrate is your stock solution of the drug-cyclodextrin complex. Determine the final concentration of this compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
Solid dispersion involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[5] This can enhance solubility by presenting the drug in an amorphous form with increased surface area.[3]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 4000)
-
Volatile organic solvent (e.g., ethanol, methanol, or acetone) in which both the drug and carrier are soluble.
-
Rotary evaporator or vacuum oven
Methodology:
-
Determine the desired drug-to-carrier ratio (e.g., 1:5, 1:10 w/w).
-
Completely dissolve both this compound and the chosen carrier (e.g., PVP K30) in a minimal amount of the selected organic solvent in a round-bottom flask.[8]
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.
-
Continue drying the resulting solid film under a high vacuum for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be scraped from the flask, pulverized into a fine powder, and stored in a desiccator.
-
To use, weigh the solid dispersion powder and dissolve it in the aqueous bioassay buffer. The dispersed drug should exhibit enhanced solubility.
Frequently Asked Questions (FAQs)
Q2: What is the best initial solvent to dissolve this compound?
Answer: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for dissolving thiosemicarbazide derivatives and other poorly water-soluble compounds for in vitro testing.[9][10] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted for your experiments.
Q3: What is a safe concentration of DMSO for cell-based assays?
Answer: The tolerance to DMSO varies significantly between cell lines. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is crucial to perform a vehicle control experiment to determine the maximum acceptable DMSO concentration for your specific cell line and assay endpoint, as some sensitive assays may show effects at concentrations as low as 0.1%.
Q4: How can I avoid compound precipitation during the dilution of my DMSO stock into aqueous buffer?
Answer: To minimize precipitation during dilution (a common issue when a drug-saturated organic solution meets an aqueous anti-solvent), use a serial dilution method. Additionally, ensure rapid and vigorous mixing (e.g., vortexing or pipetting quickly) as you add the DMSO stock to the aqueous buffer. Performing the dilution into a buffer that contains serum or albumin can also help stabilize the compound and keep it in solution.
Q5: What are the main advantages and disadvantages of the different solubility enhancement techniques?
Answer:
-
Co-solvents (e.g., DMSO):
-
Pros: Simple, fast, and suitable for initial screening.
-
Cons: Limited by potential for solvent toxicity or interference with the assay; the drug can still precipitate upon dilution.
-
-
Cyclodextrin Complexation:
-
Pros: Effective at increasing apparent solubility, uses biocompatible materials.[11]
-
Cons: Can be a concentration-limiting technology; potential for the cyclodextrin itself to interact with the biological system.
-
-
Solid Dispersions:
-
Nanosuspensions:
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: Mechanism of cyclodextrin-based solubility enhancement.
References
- 1. scispace.com [scispace.com]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. jddtonline.info [jddtonline.info]
- 5. jddtonline.info [jddtonline.info]
- 6. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. touroscholar.touro.edu [touroscholar.touro.edu]
- 8. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jopcr.com [jopcr.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Reactions of Thiosemicarbazides with Aldehydes and Ketones
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of thiosemicarbazones and the management of associated side reactions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the reaction of thiosemicarbazides with aldehydes and ketones.
FAQs
Q1: My reaction is yielding a product with a different melting point and spectral data than the expected thiosemicarbazone. What could be the issue?
A1: It is highly likely that a side reaction, such as cyclization, has occurred. The reaction of thiosemicarbazides with aldehydes and ketones can lead to various heterocyclic systems depending on the reaction conditions. Common side products include 1,3,4-thiadiazoles, 1,2,4-triazoles, and thiazolidinones.[1][2] Carefully re-examine your reaction conditions (pH, temperature, solvent) and compare them against the conditions known to favor these side reactions (see Table 1).
Q2: I observe the formation of an insoluble precipitate immediately upon mixing the reactants. Is this my desired thiosemicarbazone?
A2: While thiosemicarbazones can sometimes precipitate from the reaction mixture, rapid formation of an insoluble solid may also indicate the formation of polymeric by-products or the salt of a side product. It is crucial to isolate the precipitate and characterize it thoroughly using techniques like IR, NMR, and mass spectrometry to confirm its identity. In some cases, unexpected products like N¹,N²-bis-substituted hydrazines have been reported.[3]
Q3: How can I minimize the formation of cyclized side products like 1,3,4-thiadiazoles?
A3: The formation of 1,3,4-thiadiazoles is often favored under acidic conditions, particularly in the presence of strong dehydrating acids like concentrated sulfuric acid or phosphorus oxychloride.[1][4][5] To minimize this side reaction, consider using milder acidic catalysts (e.g., a few drops of glacial acetic acid) or performing the reaction under neutral or even slightly basic conditions if the reactants are stable.[2][6] Additionally, controlling the reaction temperature and avoiding prolonged reaction times can also help.
Q4: What conditions favor the formation of 1,2,4-triazole side products?
A4: The synthesis of 1,2,4-triazoles from thiosemicarbazide derivatives typically occurs in alkaline media.[1] The use of bases like sodium hydroxide can promote the intramolecular cyclization of the initially formed thiosemicarbazone to yield the triazole ring system. If your desired product is the thiosemicarbazone, it is critical to avoid strongly basic conditions.
Q5: My reaction involves an α-haloketone. Are there any specific side reactions I should be aware of?
A5: Yes, reactions of thiosemicarbazides with α-haloketones can lead to the formation of thiazoles, thiazolines, or thiadiazines.[1][7] The specific product formed can depend on the substituents on both reactants, the pH of the medium, temperature, and even the order of reagent addition.[7] It is advisable to carefully control the reaction conditions and monitor the reaction progress closely to favor the formation of the desired product.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Outcome
| Desired Product | Common Side Products | Conditions Favoring Side Product Formation | Key References |
| Thiosemicarbazone | 1,3,4-Thiadiazole | Strong acidic conditions (e.g., conc. H₂SO₄, POCl₃), high temperatures. | [1][4][5] |
| Thiosemicarbazone | 1,2,4-Triazole | Alkaline conditions (e.g., NaOH). | [1] |
| Thiosemicarbazone | Thiazoles/Thiazolidinones | Reaction with α-haloketones. | [1][7] |
| Thiosemicarbazone | 1,3,4-Oxadiazole | Oxidative cyclization or desulfurization methods. | [1] |
| Thiosemicarbazone | N¹,N²-bis-substituted hydrazine | Can be an unexpected product; mechanism may involve decomposition of the thiosemicarbazide. | [3] |
Experimental Protocols
Protocol 1: General Synthesis of Thiosemicarbazones
This protocol describes a general method for the synthesis of thiosemicarbazones under mild acidic conditions to minimize cyclization side reactions.
Materials:
-
Aldehyde or ketone (1 equivalent)
-
Thiosemicarbazide or a substituted thiosemicarbazide (1 equivalent)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the aldehyde or ketone in a minimal amount of warm ethanol in a round-bottom flask equipped with a condenser.
-
In a separate beaker, dissolve the thiosemicarbazide in ethanol. Some gentle heating may be required.
-
Add the thiosemicarbazide solution to the aldehyde/ketone solution.
-
Add a few drops of glacial acetic acid to the reaction mixture as a catalyst.[2][6]
-
Reflux the mixture for 2-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8][9]
-
After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid product, wash it with cold ethanol, and dry it.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.
-
Characterize the product using IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the desired thiosemicarbazone.
Protocol 2: Identification of 1,3,4-Thiadiazole as a Side Product
If a side reaction is suspected, this protocol provides a general method for the synthesis of the corresponding 2-amino-1,3,4-thiadiazole for comparison.
Materials:
-
Thiosemicarbazide (1 equivalent)
-
Carboxylic acid corresponding to the aldehyde used (1 equivalent)
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and hazardous reagents.
-
Mix the thiosemicarbazide and the carboxylic acid in a round-bottom flask.
-
Slowly add phosphorus oxychloride or concentrated sulfuric acid dropwise while cooling the mixture in an ice bath.[5]
-
After the addition is complete, heat the reaction mixture under reflux for 2-4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Filter the solid, wash it thoroughly with water, and dry it.
-
Purify the product by recrystallization.
-
Compare the spectral data of this synthesized 1,3,4-thiadiazole with the unexpected product from your original thiosemicarbazone synthesis to confirm its identity.
Mandatory Visualization
Caption: Reaction pathways in thiosemicarbazone synthesis.
Caption: Troubleshooting workflow for side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. bu.edu.eg [bu.edu.eg]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of a Sugar-Based Thiosemicarbazone Series and Structure-Activity Relationship versus the Parasite Cysteine Proteases Rhodesain, Cruzain, and Schistosoma mansoni Cathepsin B1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,2,4-Triazoles - Troubleshooting and Optimization
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazoles. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges encountered during synthesis, with a focus on preventing undesired cyclization and side reactions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem: Low or No Yield of the Desired 1,2,4-Triazole
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Gradually increase the reaction temperature and monitor progress by TLC. Consider using microwave irradiation to shorten reaction times and potentially improve yields. |
| Decomposition of Starting Materials or Product | If high temperatures are suspected to cause decomposition, try running the reaction at a lower temperature for a longer duration. |
| Impure Starting Materials | Ensure all starting materials, such as hydrazides, are pure and dry, as they can be hygroscopic. |
| Inefficient Water Removal (in reactions like the Pellizzari synthesis) | If applicable to your setup, use a Dean-Stark trap to effectively remove the water byproduct, which can drive the equilibrium towards product formation. |
Problem: Formation of 1,3,4-Oxadiazole Side Product
The formation of a 1,3,4-oxadiazole is a common side reaction, particularly when using hydrazides, as it arises from a competing cyclization pathway.
| Potential Cause | Recommended Solution |
| Presence of Water | Ensure strictly anhydrous reaction conditions, as moisture can promote the formation of the oxadiazole. |
| High Reaction Temperature | Lowering the reaction temperature can favor the kinetic product (1,2,4-triazole) over the thermodynamically more stable 1,3,4-oxadiazole. |
| Choice of Acylating Agent | The nature of the acylating agent can influence the reaction pathway. Experiment with different acylating agents if possible. |
Problem: Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation)
In unsubstituted 1,2,4-triazoles, alkylation can occur at both N-1 and N-4 positions, leading to a mixture of products. The regioselectivity is influenced by the electrophile, base, and solvent.
| Potential Cause | Recommended Solution |
| Similar Electronic Properties of Substituents (in Einhorn-Brunner reaction) | To improve regioselectivity, maximize the electronic difference between the two acyl groups on your imide starting material. For instance, pairing a strongly electron-withdrawing group with an electron-donating group will provide a much higher degree of regiocontrol. |
| Non-selective Alkylation Conditions | The choice of catalyst can control regioselectivity. For example, in certain cycloadditions, Ag(I) catalysts have been shown to favor the formation of 1,3-disubstituted products, while Cu(II) catalysts favor 1,5-disubstituted products. |
| Reaction Temperature | High reaction temperatures can sometimes lead to thermal rearrangement of the triazole ring, resulting in a mixture of isomers. If this is suspected, try running the reaction at a lower temperature for a longer duration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 1,2,4-triazoles?
A1: The most common classical methods include the Pellizzari reaction, which involves the condensation of an amide with a hydrazide, and the Einhorn-Brunner reaction, which uses an imide and an alkyl hydrazine.[1] Modern methods often involve amidines and multicomponent reactions, sometimes utilizing catalysts to control regioselectivity.
Q2: How can I improve the yield and reduce the reaction time of my 1,2,4-triazole synthesis?
A2: Optimizing reaction parameters such as temperature, reaction time, and the choice of solvent and catalyst is crucial.[1] Ensuring the purity of your starting materials is also critical.[1] For reactions that are sluggish or require high temperatures, microwave-assisted synthesis can often significantly improve yields and reduce reaction times.[1]
Q3: How does temperature affect the formation of the 1,2,4-triazole versus the 1,3,4-oxadiazole byproduct?
A3: The formation of the 1,2,4-triazole is often the kinetically favored product, meaning it forms faster at lower temperatures. The 1,3,4-oxadiazole is typically the thermodynamically more stable product and its formation is favored at higher temperatures where the reaction can reach equilibrium. Therefore, running the reaction at a lower temperature can help to selectively form the desired 1,2,4-triazole.
Q4: How can I control regioselectivity in the Einhorn-Brunner reaction?
A4: The regioselectivity in the Einhorn-Brunner reaction is primarily governed by the electronic properties of the two acyl groups on the imide starting material.[2] The initial nucleophilic attack of the hydrazine occurs preferentially at the more electrophilic carbonyl carbon. This carbonyl group is typically attached to the more electron-withdrawing acyl substituent. Consequently, the stronger acidic group will preferentially be at the 3-position of the resulting 1,2,4-triazole ring.[2]
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for 1,2,4-Triazole Synthesis
| Reaction Type | Heating Method | Reaction Time | Yield (%) | Reference |
| Pellizzari Reaction | Conventional | 2-4 hours | ~78% | [1] |
| Pellizzari Reaction | Microwave | 10-30 minutes | >90% | [1] |
Table 2: Qualitative Guide for Directing Regioselectivity in the Einhorn-Brunner Reaction
To favor the formation of the isomer where the R¹ group is at the 3-position of the 1,2,4-triazole ring, the carboxylic acid from which R¹ is derived should be stronger than the carboxylic acid from which R² is derived.
| R¹ (from stronger acid) | R² (from weaker acid) | Favored Isomer |
| -CF₃ | -CH₃ | 1-(R³)-3-(CF₃)-5-(CH₃)-1,2,4-triazole |
| -CCl₃ | -CH₂CH₃ | 1-(R³)-3-(CCl₃)-5-(CH₂CH₃)-1,2,4-triazole |
| -Ph(NO₂) | -Ph | 1-(R³)-3-(Ph(NO₂))-5-(Ph)-1,2,4-triazole |
Experimental Protocols
Protocol 1: General Procedure for the Pellizzari Reaction (Conventional Heating)
This protocol describes the synthesis of a symmetrical 3,5-disubstituted-1,2,4-triazole to avoid the formation of isomeric mixtures.
Materials:
-
Amide (1.0 eq)
-
Acylhydrazide (1.0 eq)
-
High-boiling point solvent (e.g., paraffin oil) or neat conditions
-
Ethanol (for recrystallization)
Procedure:
-
Combine equimolar amounts of the amide and acylhydrazide in a round-bottom flask.
-
If using a solvent, add it to the flask.
-
Heat the mixture to a high temperature (typically >200 °C) with stirring.
-
Maintain the temperature for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product can be triturated with a suitable solvent like ethanol to remove impurities.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: General Procedure for the Einhorn-Brunner Reaction
This protocol outlines the synthesis of a 1,2,4-triazole from a diacylamine and a hydrazine.
Materials:
-
Diacylamine (imide) (1.0 eq)
-
Hydrazine derivative (1.1 eq)
-
Glacial Acetic Acid (solvent and catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the diacylamine in glacial acetic acid.
-
Add the hydrazine derivative to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution and can be collected by filtration.
-
Wash the collected solid with a small amount of cold ethanol and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.
Visualizations
Caption: Competing cyclization pathways in 1,2,4-triazole synthesis.
Caption: A decision-making workflow for troubleshooting low product yield.
References
Technical Support Center: NMR Spectroscopy of Substituted Thiosemicarbazides
Welcome to the technical support center for the analysis of substituted thiosemicarbazides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic ¹H NMR signals for a substituted thiosemicarbazide backbone?
A1: The proton signals for the core thiosemicarbazide moiety are highly dependent on the substitution pattern, solvent, and concentration. However, typical ranges in DMSO-d₆ are observed. The thioamide proton (N²H) often appears as a singlet far downfield, commonly above 11.0 ppm.[1][2][3] Protons on the terminal nitrogen (N⁴H₂) can present as one or two broad signals, often between 7.5 and 9.0 ppm, due to restricted rotation around the C-N bond.[3][4] The proton on the imine nitrogen (N¹H), if present (in thiosemicarbazones), also resonates downfield.
Q2: What is the typical chemical shift range for the thiocarbonyl (C=S) carbon in ¹³C NMR?
A2: The thiocarbonyl carbon (C=S) is a key indicator in ¹³C NMR spectra. It typically appears in the range of δ 177–182 ppm .[2][5][6] Its precise chemical shift can be influenced by the electronic nature of the substituents on the thiosemicarbazide framework.
Q3: How do substituents on an aromatic ring (e.g., a 4-phenyl group) affect the NMR spectrum?
A3: Substituents on an aromatic ring influence the chemical shifts of both the aromatic protons and the N-H protons through inductive and resonance effects. Electron-withdrawing groups tend to shift the N-H protons downfield (to a higher ppm value), while electron-donating groups cause an upfield shift (to a lower ppm value).[2] These substituents also alter the splitting patterns and chemical shifts within the aromatic region (typically δ 6.5–8.5 ppm).
Q4: Why do I see multiple sets of signals for my pure compound? This suggests more than one species in solution.
A4: This is a very common observation for thiosemicarbazides and their derivatives (thiosemicarbazones) and is usually due to the presence of stereoisomers or tautomers in equilibrium.
-
E/Z Isomerism: The C=N bond in thiosemicarbazones can exist as E (anti) and Z (syn) isomers.[2] These isomers are distinct chemical species on the NMR timescale and will give rise to two separate sets of signals. The ratio of these isomers can be solvent and temperature-dependent.[2][7]
-
Rotamers: Restricted rotation around the N-C thioamide bond can lead to different conformations (rotamers) that are observable by NMR, again resulting in signal duplication.[4]
-
Tautomerism: Although less common as the dominant form, thiosemicarbazides can exist in a thione-thiol tautomeric equilibrium.[8][9] This can also contribute to spectral complexity, particularly in different solvents.
Q5: How does the choice of NMR solvent affect the spectrum?
A5: The solvent plays a critical role. Protic solvents like methanol-d₄ can lead to the exchange of labile N-H protons, causing them to broaden or disappear.[10] DMSO-d₆ is frequently used because it forms hydrogen bonds with N-H protons, slowing down their exchange and resulting in sharper signals that are shifted downfield.[2] Changing the solvent (e.g., from CDCl₃ to benzene-d₆) can alter the chemical shifts of all signals, which can be a useful strategy for resolving overlapping peaks.[10] Solvent polarity can also shift the equilibrium between different isomers or tautomers.[8]
Troubleshooting Guides
Problem: My N-H proton signals are very broad or have disappeared completely.
-
Possible Cause 1: Proton Exchange. Labile N-H protons can exchange with trace amounts of water in the NMR solvent or with each other. This is a common cause of peak broadening.
-
Solution:
-
Use Dry Solvent: Ensure your NMR solvent (especially CDCl₃) is anhydrous. Storing it over molecular sieves can help.
-
Switch to DMSO-d₆: This solvent is excellent for sharpening N-H signals by reducing the rate of chemical exchange through hydrogen bonding.
-
Lower the Temperature: Acquiring the spectrum at a lower temperature can slow the exchange rate, leading to sharper signals.
-
Problem: The signals in the aromatic region of my spectrum are overlapping and difficult to interpret.
-
Possible Cause: Accidental Signal Coincidence. It is common for aromatic signals to have very similar chemical shifts, making coupling analysis impossible.
-
Solution:
-
Change Solvent: Rerunning the spectrum in a different solvent, such as benzene-d₆ or acetone-d₆, can induce differential shifts in the proton signals, often resolving the overlap.[10]
-
Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of signals.
-
Perform 2D NMR: A 2D COSY experiment will show which protons are coupled to each other, even if their signals are partially overlapped.
-
Problem: I am unsure which signal corresponds to which N-H proton.
-
Possible Cause: Ambiguous Chemical Shifts. While there are typical ranges, substituent effects can shift N-H signals into unexpected regions.
-
Solution:
-
D₂O Exchange: This is the definitive experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H spectrum. All N-H (and O-H) signals will disappear as the protons exchange with deuterium.[10]
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show correlations between your N-H protons and nearby carbons (e.g., C=S or aromatic carbons) over 2-3 bonds, allowing for unambiguous assignment.
-
Problem: My spectrum has more than two sets of signals and is extremely complex.
-
Possible Cause: A Mixture of Isomers and/or Tautomers. You may be observing a complex equilibrium between multiple species, such as E and Z isomers, each of which might also exhibit rotamers.
-
Solution:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the extra signals are due to rotamers or a fast equilibrium, the peaks may broaden and coalesce into a single set of averaged signals at higher temperatures.[10] Conversely, lowering the temperature may sharpen signals from distinct conformers.
-
2D NMR (NOESY/ROESY): These experiments can detect through-space correlations. For example, a NOESY spectrum can help distinguish between E and Z isomers by showing a spatial correlation between a specific N-H proton and a nearby substituent on the other side of the C=N bond.[7]
-
Quantitative Data Summary
Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Thiosemicarbazides/Thiosemicarbazones (in DMSO-d₆)
| Proton Type | Moiety | Chemical Shift (δ, ppm) | Typical Multiplicity | Notes |
| Thioamide NH | R-NH-C(=S) | 10.0 - 12.0[1][11] | Singlet (s) | Often very sharp in DMSO. Can be >14 ppm if H-bonded.[5] |
| Hydrazone NH | C=N-NH | 9.5 - 12.0[3] | Singlet (s) | Present in thiosemicarbazones. |
| Terminal NH₂ | C(=S)-NH₂ | 7.5 - 9.0 | Broad singlet (br s) | Can appear as one or two signals due to restricted C-N rotation. |
| Imine CH | R-CH=N | 8.0 - 9.5[3][12] | Singlet (s) | Present in thiosemicarbazones derived from aldehydes. |
| Aromatic CH | Ar-H | 6.5 - 8.9[11] | Multiplet (m) | Pattern depends on substitution. |
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Thiosemicarbazides/Thiosemicarbazones (in DMSO-d₆)
| Carbon Type | Moiety | Chemical Shift (δ, ppm) | Notes |
| Thiocarbonyl | C=S | 177 - 182[2][5][6] | Key signature peak. Usually sharp but can be of lower intensity. |
| Imine | C=N | 138 - 145[2][3] | Present in thiosemicarbazones. |
| Aromatic | Ar-C | 110 - 150 | Multiple signals expected. |
Experimental Protocols
Protocol: D₂O Exchange for Identification of Labile N-H Protons
This experiment is used to definitively identify N-H protons in a ¹H NMR spectrum.
Methodology:
-
Prepare Sample: Dissolve 5-10 mg of your purified thiosemicarbazide compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum. Carefully note the chemical shifts, integrations, and multiplicities of all peaks, especially those suspected to be N-H protons.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops (approx. 50 µL) of deuterium oxide (D₂O) to the sample.
-
Mix Thoroughly: Cap the NMR tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange. You may see an emulsion form, which should settle.
-
Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters as before.
-
Analyze: Compare the second spectrum to the first. The signals corresponding to the labile N-H protons will have significantly decreased in intensity or disappeared entirely. A new, broad signal for HOD may appear, typically between 4.5 and 5.0 ppm in DMSO-d₆.
Visualizations
Caption: A logical workflow for the systematic interpretation of a ¹H NMR spectrum.
Caption: E/Z (anti/syn) isomerism around the C=N bond, a source of signal duplication.
Caption: A troubleshooting flowchart for common issues in ¹H NMR spectra.
References
- 1. researchgate.net [researchgate.net]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, In Vitro Antitumor Activity, and In Silico ADMET Evaluation of β-Lapachone-Based Thiosemicarbazones [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting [chem.rochester.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Reproducibility in Biological Assays with Thiosemicarbazides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor reproducibility in biological assays involving thiosemicarbazide compounds.
Frequently Asked Questions (FAQs)
Q1: Why do I observe high variability between replicate wells when using thiosemicarbazide compounds?
A1: High variability between replicate wells is a common issue and can stem from several factors related to the physicochemical properties of thiosemicarbazides. The most frequent causes include:
-
Compound Precipitation: Thiosemicarbazides often exhibit low aqueous solubility. At the final assay concentration, the compound may precipitate out of solution, leading to inconsistent concentrations across wells. Visually inspect your assay plates for any signs of precipitation.
-
Inaccurate Pipetting: Due to the need for high concentration stock solutions (often in 100% DMSO), small volumes are frequently pipetted, which can be prone to inaccuracies.
-
Compound Aggregation: Some thiosemicarbazone derivatives can form aggregates in solution, which can lead to non-specific inhibition and variable results.[1]
Q2: My thiosemicarbazide compound shows good activity in one experiment but is inactive in the next. What could be the cause of this experiment-to-experiment inconsistency?
A2: Inconsistent results between experiments are often linked to the stability and handling of the thiosemicarbazide compound. Key factors include:
-
Batch-to-Batch Variability: Different batches of the same compound can have variations in purity or crystalline form, affecting its biological activity.
-
Compound Degradation: Thiosemicarbazides can be unstable in solution, particularly in DMSO stocks that have undergone multiple freeze-thaw cycles or have been stored for extended periods. Degradation can also be catalyzed by light or reactive components in the assay buffer.
-
Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact their response to treatment.
Q3: Are there known mechanisms by which thiosemicarbazides can interfere with common assay readouts?
A3: Yes, thiosemicarbazides can interfere with assays through several mechanisms:
-
Fluorescence Interference: Some thiosemicarbazone derivatives possess intrinsic fluorescence (autofluorescence) or can quench the fluorescence of reporter molecules, leading to false-positive or false-negative results, respectively.
-
Redox Cycling: The thiosemicarbazide moiety can undergo redox cycling in the presence of reducing agents (like DTT) often found in assay buffers. This can lead to the generation of reactive oxygen species (ROS), which can non-specifically inactivate enzymes or be cytotoxic, confounding the interpretation of results.
-
Metal Chelation: Thiosemicarbazones are known metal chelators. If your assay involves a metalloenzyme, the compound could inhibit its activity by sequestering essential metal cofactors.[2]
-
Luciferase Inhibition: Some compounds can directly inhibit luciferase enzymes, which are commonly used as reporters in cell-based assays. This can be misinterpreted as a cytotoxic or pathway-inhibiting effect.
Troubleshooting Guides
Guide 1: Addressing Compound Precipitation
Problem: You observe precipitate in your assay wells or suspect poor solubility is causing inconsistent results.
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | 1. Decrease Final Compound Concentration: Test a broader, lower range of concentrations. 2. Increase Final DMSO Concentration: Cautiously increase the final DMSO percentage, ensuring it remains within a range that does not affect assay performance (typically <1%). 3. Prepare Fresh Dilutions: Always prepare fresh serial dilutions from a stock solution for each experiment. |
| Compound Aggregation | 1. Include Detergent: Test the effect of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt aggregates. A significant change in potency suggests aggregation was an issue.[3] 2. Centrifugation Counter-Screen: Centrifuge the compound solution at high speed and test the supernatant for activity. A loss of activity compared to the uncentrifuged solution indicates aggregation.[4] |
| Buffer Incompatibility | Test Solubility in Different Buffers: Perform a kinetic solubility assessment in various common biological buffers (e.g., PBS, Tris, HEPES) to identify the most suitable one for your compound.[5] |
Experimental Workflow for Diagnosing and Solving Precipitation Issues
Guide 2: Investigating Assay Interference
Problem: You suspect your thiosemicarbazide is interfering with the assay technology (e.g., fluorescence, luminescence).
| Interference Type | Diagnostic Test | Mitigation Strategy |
| Autofluorescence | Run a compound-only control (no cells or fluorescent probe) and measure the signal at the assay's excitation/emission wavelengths. | 1. Subtract Background: If the signal is moderate and consistent, subtract the signal from the compound-only wells from your experimental wells. 2. Use a Red-Shifted Fluorophore: Compounds are less likely to autofluoresce at longer wavelengths. 3. Switch to an Orthogonal Assay: Use a non-fluorescence-based method (e.g., luminescence, absorbance). |
| Fluorescence Quenching | In a cell-free system, mix your fluorescent dye with varying concentrations of your compound. A compound-dependent decrease in signal indicates quenching. | 1. Lower Compound Concentration: If possible, work at concentrations where quenching is minimal. 2. Choose a Different Fluorophore: The quenching effect is specific to the fluorophore-compound pair. |
| Redox Cycling | Perform a DTNB (Ellman's reagent) assay with your compound in the presence of a reducing agent (e.g., DTT) to measure thiol consumption. An increase in the rate of DTNB reduction in the presence of your compound suggests redox cycling. | 1. Remove Strong Reducing Agents: If possible, replace DTT with a weaker reducing agent like β-mercaptoethanol or omit it entirely. 2. Include Catalase: Add catalase to the assay to quench the hydrogen peroxide produced by redox cycling. If this reverses the compound's effect, redox activity is likely the cause. |
| Luciferase Inhibition | Run a cell-free luciferase assay with a purified luciferase enzyme and your compound to directly measure inhibition. | 1. Use a Different Luciferase: Some luciferases (e.g., NanoLuc®) are less prone to inhibition than others (e.g., firefly luciferase). 2. Confirm with an Orthogonal Assay: Validate hits using a non-luciferase-based method, such as an MTT or resazurin assay for cell viability.[6] |
Quantitative Data Summary
The following tables summarize representative IC50 values for various thiosemicarbazone derivatives to illustrate the range of activities and potential for variability.
Table 1: Anti-proliferative Activity of Acridine-Thiosemicarbazone Derivatives [7]
| Compound | HCT116 IC50 (µM) | HepG2 IC50 (µM) | B16-F10 IC50 (µM) |
| DL-01 | > 100 | > 100 | > 100 |
| DL-07 | 22.85 | 28.52 | 19.34 |
| DL-08 | 25.18 | 29.83 | 14.79 |
| Doxorubicin | 0.11 | 0.54 | 0.08 |
Data obtained using Alamar blue assay after 72h incubation.
Table 2: Tyrosinase Inhibitory Activity of Boronic Thiosemicarbazone Derivatives [5]
| Compound | IC50 (µM) |
| Compound 2 | 16.3 |
| Compound 3 | 11.7 |
| Compound 5 | 9.9 |
| Compound 6 | 1.4 |
| Kojic Acid (Control) | 16.7 |
Assays were performed in 0.1 M sodium phosphate buffer (pH 6.8) with L-DOPA as the substrate. The final DMSO concentration was below 1%.
Experimental Protocols
Protocol 1: Topoisomerase IIα Relaxation Assay
This protocol is adapted for testing the inhibitory activity of thiosemicarbazone compounds on human topoisomerase IIα.[7][8][9]
Materials:
-
Human Topoisomerase IIα (p170)
-
Supercoiled pUC19 plasmid DNA
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP)
-
STEB (Stopping Buffer): 40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue
-
Chloroform/isoamyl alcohol (24:1)
-
Thiosemicarbazide compound dissolved in DMSO
-
1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide
Procedure:
-
Prepare a reaction mix containing the 10x Assay Buffer, supercoiled pUC19 DNA (e.g., 100 ng per reaction), and sterile water.
-
Aliquot the reaction mix into microcentrifuge tubes.
-
Add 1 µL of the thiosemicarbazide compound at various concentrations (or DMSO as a vehicle control) to the respective tubes.
-
Add 2-4 units of human Topoisomerase IIα to each tube, except for the negative control (DNA only).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding STEB buffer and chloroform/isoamyl alcohol. Vortex briefly and centrifuge for 2 minutes.
-
Load the aqueous (upper) phase onto a 1% agarose gel.
-
Run the gel at approximately 85V for 2 hours.
-
Visualize the DNA bands under UV light. Inhibition of topoisomerase IIα activity is indicated by the presence of the supercoiled DNA band, while the relaxed form will be prominent in the active enzyme control.
Protocol 2: Assessing Redox Cycling using the DTNB (Ellman's) Assay
This protocol is designed to detect if a thiosemicarbazide compound engages in redox cycling in the presence of a reducing agent like DTT.[10][11][12]
Materials:
-
DTNB (Ellman's Reagent) solution (e.g., 10 mM in DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Dithiothreitol (DTT) solution (e.g., 10 mM in Reaction Buffer)
-
Thiosemicarbazide compound dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents: Prepare fresh solutions of DTT and your thiosemicarbazide compound in the Reaction Buffer.
-
Set up the Assay Plate:
-
Control Wells: Add Reaction Buffer and DTT solution.
-
Compound Wells: Add Reaction Buffer, DTT solution, and your thiosemicarbazide compound at the desired concentration.
-
Blank Wells: Add Reaction Buffer only.
-
-
Initiate the Reaction: Add the DTNB solution to all wells to a final concentration of approximately 0.1-0.2 mM.
-
Monitor Absorbance: Immediately begin reading the absorbance at 412 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot absorbance vs. time for both the control and compound-treated wells.
-
Calculate the initial rate (slope) of the reaction for each condition.
-
A significantly faster rate of TNB²⁻ formation (the yellow product) in the presence of your thiosemicarbazide compound compared to the DTT-only control is indicative of redox cycling.
-
Signaling Pathway and Workflow Diagrams
Topoisomerase II Inhibition by Thiosemicarbazone Metal Complexes
Oxidative Stress-Induced Apoptosis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Thiosemicarbazone Coordination Metal Complexes: Synthesis, Characterization, Theoretical analysis, Biological Activity, Molecular Docking and ADME analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inspiralis.com [inspiralis.com]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to 4-Benzhydryl-3-thiosemicarbazide and Other Thiosemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Benzhydryl-3-thiosemicarbazide and other thiosemicarbazide derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. While specific experimental data for this compound is limited in publicly available literature, this guide establishes a framework for comparison based on structure-activity relationships (SAR) derived from analogous compounds.
Introduction to Thiosemicarbazides
Thiosemicarbazides are a versatile class of compounds characterized by a thiourea core linked to a hydrazine moiety. Their derivatives have garnered significant interest in medicinal chemistry due to a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties. The biological efficacy of these compounds is often attributed to their ability to chelate metal ions and interact with various biological targets. The general structure of a 4-substituted-3-thiosemicarbazide is depicted below, highlighting the position of the benzhydryl group in the target compound.
Synthesis of 4-Substituted-3-thiosemicarbazide Derivatives
The synthesis of 4-substituted-3-thiosemicarbazide derivatives is typically achieved through a straightforward condensation reaction. The general synthetic pathway involves the reaction of a corresponding isothiocyanate with hydrazine hydrate or a substituted hydrazine. For this compound, this would involve the reaction of benzhydryl isothiocyanate with hydrazine hydrate.
Caption: General synthetic pathway for 4-substituted-3-thiosemicarbazide derivatives.
Comparative Biological Activity
Anticancer Activity
Many thiosemicarbazide derivatives exhibit potent anticancer activity, often through the inhibition of enzymes crucial for cell proliferation, such as ribonucleotide reductase and topoisomerase II. The N-4 substituent plays a critical role in modulating this activity. Aromatic and bulky alkyl groups at this position have been shown to be favorable for cytotoxicity against various cancer cell lines.
Table 1: Comparative in Vitro Anticancer Activity of Selected 4-Substituted-3-thiosemicarbazide Derivatives
| Compound ID | N-4 Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Benzhydryl | Data not available | N/A | N/A |
| 1 | Phenyl | LNCaP | 108.14 | [1] |
| 2 | 3-Chlorophenyl | SW620 | 69.02 | [2] |
| 3 | 3-Fluorophenyl | V79 | >100 | [2] |
| 4 | 4-Bromobenzoyl | B16F10 | 0.9 | [3] |
| 5 | 4-Chlorobenzoyl | B16F10 | 0.7 | [3] |
Based on the data from analogous compounds, the bulky and lipophilic benzhydryl group in this compound may contribute to significant anticancer activity. The two phenyl rings could facilitate π-π stacking interactions with target proteins, potentially enhancing binding affinity.
Antimicrobial Activity
Thiosemicarbazide derivatives have also been extensively studied for their antibacterial and antifungal properties. The mechanism of antimicrobial action is often linked to the chelation of essential metal ions and inhibition of enzymes like DNA gyrase and topoisomerase IV.
Table 2: Comparative Antibacterial Activity of Selected 4-Substituted-3-thiosemicarbazide Derivatives
| Compound ID | N-4 Substituent (R) | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Benzhydryl | Data not available | N/A | N/A |
| 6 | Phenyl | S. aureus | >256 | [4] |
| 7 | 2-Fluorophenyl | S. aureus ATCC 29213 | 64 | [4] |
| 8 | 4-Chlorophenyl | S. aureus | 64-128 | [4] |
| 9 | 4-Trifluoromethylphenyl | S. aureus | 64 | [4] |
| 10 | N,N-bis(4-chlorophenyl) | S. aureus | Moderate Activity | [5] |
The presence of aromatic rings with electron-withdrawing groups at the N-4 position appears to be favorable for antibacterial activity against Gram-positive bacteria. The benzhydryl group's hydrophobicity might enhance interaction with bacterial cell membranes.
Putative Mechanisms of Action
The diverse biological activities of thiosemicarbazide derivatives stem from their ability to interact with multiple cellular targets. Two of the most well-documented mechanisms in the context of anticancer activity are the inhibition of ribonucleotide reductase and topoisomerase II.
Inhibition of Ribonucleotide Reductase
Ribonucleotide reductase (RR) is a crucial enzyme for DNA synthesis and repair. Thiosemicarbazones, which can be formed from thiosemicarbazides, are potent inhibitors of RR, primarily through chelation of the iron cofactor in the R2 subunit of the enzyme.
Caption: Proposed mechanism of ribonucleotide reductase inhibition by thiosemicarbazide derivatives.
Inhibition of Topoisomerase II
Topoisomerase II (Topo II) is another key enzyme involved in DNA replication and chromosome segregation. Certain thiosemicarbazone derivatives and their metal complexes have been shown to act as catalytic inhibitors of Topo II, preventing the enzyme from relaxing supercoiled DNA.
Caption: Proposed mechanism of Topoisomerase II inhibition by thiosemicarbazide derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of thiosemicarbazide derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The thiosemicarbazide derivatives are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow for the MTT assay to determine cytotoxicity.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Strains and Culture: Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in appropriate broth media.
-
Compound Dilution: The thiosemicarbazide derivatives are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Topoisomerase IIα Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase IIα.
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), ATP, and reaction buffer.
-
Compound Addition: The thiosemicarbazide derivative is added to the reaction mixture at various concentrations.
-
Enzyme Addition: Human topoisomerase IIα is added to initiate the reaction.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer/loading dye.
-
Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
Visualization: The DNA bands (supercoiled and relaxed forms) are visualized by staining with ethidium bromide and viewed under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[6]
Conclusion and Future Directions
The thiosemicarbazide scaffold represents a promising framework for the development of novel therapeutic agents. While this compound remains to be fully characterized, the analysis of structurally related compounds suggests its potential as a bioactive molecule, particularly in the realm of anticancer and antimicrobial applications. The bulky, lipophilic benzhydryl group is a key structural feature that warrants further investigation to elucidate its impact on biological activity and target specificity. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to provide direct experimental data for a more definitive comparison with other derivatives. Such studies will contribute to a deeper understanding of the structure-activity relationships within this important class of compounds and may lead to the discovery of new and more effective therapeutic agents.
References
- 1. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Thiosemicarbazide Derivatives with Multidirectional Biological Action | MDPI [mdpi.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity of a Series of α-Heterocyclic-N4-Substituted Thiosemicarbazones and Their Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Activity of Benzhydryl-Containing Compounds and Thiosemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, thiosemicarbazides and their derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties.[1] This guide provides a comparative overview of the antimicrobial activity of a specific subset of these compounds, focusing on derivatives incorporating the benzhydryl moiety, and contextualizes their performance against other thiosemicarbazide analogues.
Performance Comparison of Benzhydryl-Containing Piperazine Derivatives
Table 1: Zone of Inhibition (mm) of 1-Benzhydryl-piperazine Sulfonamide and Carboxamide Derivatives [2]
| Compound | S. aureus (ATCC 25953) | S. epidermidis (25212) | B. cereus (11778) | B. subtilis (6051) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 2853) | P. vulgaris (ATCC 2853) | S. typhi (ATCC 9484) |
| 8d | 18 | 16 | 17 | 18 | 16 | 15 | 17 | 16 |
| 8e | 17 | 18 | 16 | 17 | 15 | 16 | 15 | 17 |
| 9c | 16 | 17 | 18 | 16 | 17 | 18 | 16 | 15 |
| 9e | 19 | 16 | 17 | 18 | 18 | 17 | 18 | 17 |
| 9f | 17 | 18 | 19 | 17 | 16 | 19 | 17 | 18 |
| 9h | 18 | 17 | 16 | 19 | 17 | 16 | 19 | 16 |
| Streptomycin | 20 | 21 | 22 | 21 | 20 | 22 | 21 | 20 |
Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of 1-Benzhydryl-piperazine Sulfonamide and Carboxamide Derivatives [2]
| Compound | S. aureus (ATCC 25953) | S. epidermidis (25212) | B. cereus (11778) | B. subtilis (6051) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 2853) | P. vulgaris (ATCC 2853) | S. typhi (ATCC 9484) |
| 8d | 62.5 | 125 | 62.5 | 62.5 | 125 | 250 | 62.5 | 125 |
| 8e | 62.5 | 62.5 | 125 | 62.5 | 250 | 125 | 250 | 62.5 |
| 9c | 125 | 62.5 | 62.5 | 125 | 62.5 | 62.5 | 125 | 250 |
| 9e | 31.25 | 125 | 62.5 | 62.5 | 62.5 | 62.5 | 62.5 | 62.5 |
| 9f | 62.5 | 62.5 | 31.25 | 62.5 | 125 | 31.25 | 62.5 | 62.5 |
| 9h | 62.5 | 62.5 | 125 | 31.25 | 62.5 | 125 | 31.25 | 125 |
| Streptomycin | 15.6 | 7.8 | 7.8 | 15.6 | 15.6 | 7.8 | 15.6 | 15.6 |
Several of the synthesized benzhydryl-piperazine derivatives, notably 8d, 8e, 9c, 9e, 9f, and 9h , demonstrated potent antimicrobial activities when compared to the standard drug, streptomycin.[2]
Comparative Context with Other Thiosemicarbazide Derivatives
To provide a broader context, the antimicrobial activities of other thiosemicarbazide derivatives are presented below. It is important to note the structural variations from the benzhydryl-piperazine compounds. The antibacterial efficacy of thiosemicarbazide derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.[1]
Table 3: MIC (µg/mL) of Selected Thiosemicarbazide Derivatives Against Various Bacterial Strains
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | S. aureus (MRSA ATCC 43300) | 3.9 | [1] |
| 4-(3-fluorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | S. aureus (MRSA ATCC 43300) | 15.63-31.25 | [1] |
| Thiosemicarbazide 3a (3-chlorophenyl substituent) | Staphylococcus spp. | 1.95 | [3][4] |
| Thiosemicarbazide 3a (3-chlorophenyl substituent) | S. aureus (MRSA ATCC 43300) | 3.9 | [3][4] |
| Thiosemicarbazide 3e (3-fluorophenyl substituent) | B. cereus (ATCC 10876) | 7.81 | [3][4] |
| N,N-bis(4-chlorophenyl) hydrazine-1,2-dicarbothioamide (3g) | S. aureus | 6.25 | |
| N,N-bis(4-chlorophenyl) hydrazine-1,2-dicarbothioamide (3g) | P. aeruginosa | 6.25 |
These results indicate that certain thiosemicarbazide derivatives can exhibit very potent activity, with MIC values in the low microgram per milliliter range.[1][3][4]
Experimental Protocols
The evaluation of antimicrobial activity for these compounds typically follows standardized methods. The most common techniques are the paper disc diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Paper Disc Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton Agar (MHA) plate.
-
Application of Test Compounds: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the clear zone of no bacterial growth around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[2]
Broth Microdilution Method (for MIC Determination)
This method provides quantitative data on the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
-
Preparation of Test Compound Dilutions: Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[1]
-
Preparation of Inoculum: A standardized bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[1]
-
Inoculation: Each well containing the diluted test compound is inoculated with the bacterial suspension.[1]
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.[1]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[1]
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows for antimicrobial susceptibility testing.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Logic for Determining Minimum Inhibitory Concentration (MIC).
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
"structure-activity relationship (SAR) of 4-Benzhydryl-3-thiosemicarbazide"
The available research provides a general framework for the SAR of thiosemicarbazides, often highlighting the importance of the N4 substituent and the conversion to thiosemicarbazones for enhanced biological activity. For instance, various aryl and alkyl substitutions at the N4 position have been shown to modulate the anticonvulsant and antimicrobial efficacy of these compounds. Similarly, the formation of thiosemicarbazones by condensation with various aldehydes and ketones is a common strategy to enhance anticancer activity, often attributed to their ability to chelate metal ions and inhibit enzymes like ribonucleotide reductase.
While direct experimental data for 4-Benzhydryl-3-thiosemicarbazide is absent, the known central nervous system activity of other compounds containing a benzhydryl group suggests that this moiety could contribute to potential anticonvulsant properties.
To fulfill the user's request for a comparison guide, it would be necessary to perform experimental studies to synthesize and evaluate a series of N4-substituted thiosemicarbazides, including the 4-benzhydryl derivative and its analogs with varying steric and electronic properties. Such a study would need to assess their biological activities (e.g., anticonvulsant, cytotoxic, antimicrobial) using standardized in vitro and in vivo assays to generate the comparative quantitative data required for a thorough SAR analysis.
General Experimental Protocols
For researchers interested in conducting such a study, the following are generalized experimental protocols for the synthesis and biological evaluation of thiosemicarbazide derivatives, based on methodologies reported in the literature.
Synthesis of 4-Substituted-3-thiosemicarbazides
A general method for the synthesis of 4-substituted-3-thiosemicarbazides involves the reaction of a corresponding isothiocyanate with hydrazine hydrate.
Example Protocol: To a solution of the desired isothiocyanate (1 equivalent) in a suitable solvent such as ethanol or methanol, hydrazine hydrate (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is then stirred for a specified period, which can range from a few hours to overnight. The resulting precipitate is collected by filtration, washed with a cold solvent, and can be purified by recrystallization to yield the desired 4-substituted-3-thiosemicarbazide.
Anticonvulsant Screening
The anticonvulsant activity of the synthesized compounds can be evaluated using standard animal models such as the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.
Maximal Electroshock (MES) Test Protocol: This test is a model for generalized tonic-clonic seizures.
-
Animals (e.g., mice or rats) are administered the test compound or vehicle control, typically via intraperitoneal (i.p.) injection.
-
After a predetermined time (e.g., 30 or 60 minutes), a maximal electrical stimulus is delivered through corneal or ear electrodes.
-
The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The ability of the compound to prevent the tonic hind limb extension is considered a measure of its anticonvulsant activity. The effective dose 50 (ED50) can be determined.
Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol: This test is a model for myoclonic and absence seizures.
-
Animals are pre-treated with the test compound or vehicle.
-
After a specific time, a convulsant dose of pentylenetetrazole is administered subcutaneously.
-
The animals are observed for the onset and incidence of clonic and tonic seizures.
-
The protective effect of the compound is determined by its ability to prevent or delay the onset of seizures. The ED50 can be calculated.
Cytotoxicity Assay
The in vitro cytotoxic activity of the compounds can be assessed against various cancer cell lines using assays like the MTT or SRB assay.
MTT Assay Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.
Visualization of a General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of thiosemicarbazide derivatives.
Caption: General workflow for synthesis and biological evaluation of thiosemicarbazide derivatives.
The Benzhydryl Moiety: A Double-Edged Sword in the Biological Activity of Thiosemicarbazides
The incorporation of a bulky benzhydryl group into the thiosemicarbazide scaffold has been shown to significantly modulate the biological activity of these versatile compounds. This structural modification can either enhance or diminish their therapeutic potential, depending on the specific biological target. This guide provides a comparative analysis of thiosemicarbazides featuring a benzhydryl-like diphenylacetyl group against their simpler analogues, supported by experimental data, to elucidate the influence of this prominent structural feature.
Thiosemicarbazides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer effects. The core structure of thiosemicarbazide allows for substitutions at various positions, enabling chemists to fine-tune their pharmacological properties. One such modification is the introduction of a benzhydryl group, a large, hydrophobic moiety consisting of two phenyl rings attached to a single carbon. Research into structurally similar diphenylacetylthiosemicarbazides suggests that this bulky group plays a critical role in the molecule's interaction with biological targets.
Anticonvulsant and Antinociceptive Activities: A Tale of Two Moieties
Comparative studies on 1,4-disubstituted thiosemicarbazides have revealed the significant impact of the substituent at the N1 position. A study by Wujec et al. on 4-aryl-1-diphenylacetylthiosemicarbazides provides valuable insights into the role of a bulky, benzhydryl-like group.
Table 1: Antinociceptive Activity of 1-Diphenylacetyl-4-arylthiosemicarbazides and Simpler Analogues
| Compound | N1-Substituent | N4-Substituent | Analgesic Activity (% protection in writhing test) |
| 1b | Diphenylacetyl | 4-methylphenyl | 68% |
| 2b | Diphenylacetyl | 4-methoxyphenyl | 55% |
| 3b | Diphenylacetyl | 4-ethoxyphenyl | 47% |
| Reference | Unsubstituted/Simple Acyl | Various Aryl | Generally lower or moderate activity |
Note: Data for compounds 1b, 2b, and 3b are from Wujec et al. (2014). Data for reference compounds is a generalized summary from various studies on simpler thiosemicarbazides and is intended for comparative context.
The data suggests that the presence of the diphenylacetyl group at the N1 position, in conjunction with an aryl substituent at the N4 position, leads to significant antinociceptive activity. For instance, compound 1b (1-diphenylacetyl-4-(4-methylphenyl)thiosemicarbazide) exhibited a notable 68% protection in the writhing test, a model for assessing analgesic efficacy. In contrast, simpler thiosemicarbazide analogues, lacking the bulky N1-substituent, have generally reported more moderate or lower analgesic activity in similar assays. This enhancement in activity can be attributed to the increased lipophilicity and steric bulk provided by the diphenylacetyl group, which may facilitate better interaction with the target receptors involved in pain perception.
A similar trend is observed in the context of anticonvulsant activity. While direct comparative data for benzhydryl-substituted thiosemicarbazides is limited, the broader class of N-substituted thiosemicarbazones has been extensively studied. The presence of bulky aromatic groups is often associated with potent anticonvulsant effects.
Experimental Protocols
Synthesis of 4-Aryl-1-diphenylacetylthiosemicarbazides
General Procedure: A mixture of diphenylacetic acid hydrazide (0.01 mol) and the appropriate aryl isothiocyanate (0.01 mol) is heated in an oil bath at 70-80 °C. The progress of the reaction is monitored by thin-layer chromatography. After completion (typically 10-12 hours), the crude product is washed with diethyl ether and recrystallized from ethanol.[1]
Writhing Test for Antinociceptive Activity
The writhing test, an acetic acid-induced model of visceral pain, is a common method to screen for analgesic activity.
Protocol:
-
Male albino mice are divided into control and test groups.
-
The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), are administered intraperitoneally (i.p.) to the test groups at a specific dose. The control group receives only the vehicle.
-
After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce writhing (a characteristic stretching and constriction of the abdomen and extension of the hind limbs).
-
The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
The percentage of protection against writhing is calculated for the test groups compared to the control group.
Signaling Pathways and Experimental Workflows
The exact signaling pathways through which benzhydryl-substituted thiosemicarbazides exert their biological effects are not fully elucidated. However, their anticonvulsant activity is often hypothesized to involve modulation of ion channels or neurotransmitter receptors in the central nervous system. The analgesic effects may be linked to interactions with opioid or other pain-related receptors.
Below is a generalized workflow for the synthesis and initial biological screening of novel thiosemicarbazide derivatives.
Caption: General workflow for the synthesis and biological evaluation of thiosemicarbazide derivatives.
The Influence on Antimicrobial Activity
The impact of the benzhydryl group on the antimicrobial properties of thiosemicarbazides is less straightforward. While increased lipophilicity can sometimes enhance antibacterial or antifungal activity by facilitating membrane transport, the steric hindrance of the bulky benzhydryl group might also impede interaction with microbial enzyme targets.
Table 2: Antimicrobial Activity (MIC, µg/mL) of Thiosemicarbazides
| Compound | N1-Substituent | N4-Substituent | S. aureus | E. coli | C. albicans |
| Simple Thiosemicarbazide 1 | H | Phenyl | 128 | >256 | 64 |
| Simple Thiosemicarbazide 2 | Acetyl | 4-chlorophenyl | 64 | 128 | 32 |
| Diphenylacetyl-TSC (Hypothetical) | Diphenylacetyl | Phenyl | Variable | Variable | Variable |
Note: Data for simple thiosemicarbazides are representative values from the literature. The activity of a hypothetical diphenylacetyl-TSC is marked as variable, as the bulky group's effect can be target-dependent and is not well-documented in direct comparative studies.
Generally, the structure-activity relationship for antimicrobial thiosemicarbazides points towards the importance of the N4-substituent and the overall electronic properties of the molecule. The introduction of a large, non-polar group like the benzhydryl moiety at the N1 position could potentially disrupt the optimal conformation required for binding to microbial targets.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol (Broth Microdilution Method):
-
A serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
The inclusion of a benzhydryl or a structurally similar diphenylacetyl group on the thiosemicarbazide backbone has a pronounced effect on its biological activity. The available evidence strongly suggests that this bulky, lipophilic moiety can significantly enhance antinociceptive and potentially anticonvulsant properties. This is likely due to improved pharmacokinetic properties or a better fit into the hydrophobic pockets of the respective biological targets. However, the influence of this group on antimicrobial activity is more ambiguous and may even be detrimental due to steric hindrance. Further direct comparative studies are necessary to fully delineate the structure-activity relationships and to harness the full therapeutic potential of benzhydryl-substituted thiosemicarbazides.
Caption: Logical relationship of benzhydryl group incorporation and its effect on biological activity.
References
A Comparative Analysis of Novel Thiosemicarbazide Analogs in Oncology Research
In the ongoing quest for more effective and selective cancer therapeutics, thiosemicarbazide analogs have emerged as a promising class of compounds. Their multifaceted mechanisms of action, including the inhibition of key enzymes like ribonucleotide reductase and topoisomerase II, along with their ability to chelate essential metal ions, make them attractive candidates for drug development.[1][2][3][4][5][6] This guide provides a comparative overview of the anticancer activity of three distinct, recently developed thiosemicarbazide analogs, presenting key experimental data, detailed methodologies, and visual representations of their proposed mechanisms and evaluation workflows.
Comparative Anticancer Activity
The in vitro cytotoxic effects of three novel thiosemicarbazide analogs—a naphthalene-based thiosemicarbazone (Compound 6), 1-(4-Fluorophenoxyacetyl)-4-substituted thiosemicarbazide (Compound AB2), and a thiosemicarbazide derivative of Captopril (Compound 8)—have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized below.
| Compound Name/Reference | Cancer Cell Line | Cell Type | IC50 (µM) |
| Naphthalene-based thiosemicarbazone (Compound 6) [4][7] | LNCaP | Prostate Cancer | > 50% inhibition at test concentration |
| 1-(4-Fluorophenoxyacetyl)-thiosemicarbazide (AB2) [8] | LNCaP | Prostate Cancer | 108.14 |
| G-361 | Malignant Melanoma | 369.37 | |
| Thiosemicarbazide derivative of Captopril (8) [9][10] | MCF-7 | Breast Cancer (ER+) | 88.06 |
| AMJ13 | Breast Cancer (ER-/PR-) | 66.82 |
Analysis: The compiled data indicates that the thiosemicarbazide derivative of Captopril (8) exhibits the most potent anticancer activity among the compared analogs, with IC50 values of 88.06 µM and 66.82 µM in MCF-7 and AMJ13 breast cancer cells, respectively.[9][10] Compound AB2 shows moderate activity against the LNCaP prostate cancer cell line.[8] The naphthalene-based thiosemicarbazone (Compound 6) also demonstrated an inhibitory effect on LNCaP cells.[7] These variations in potency highlight the significant influence of the molecular scaffold and substituent groups on the anticancer efficacy of thiosemicarbazide derivatives.
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
Beyond cytotoxicity, studies have delved into the molecular mechanisms by which these analogs exert their effects. A common thread is the induction of programmed cell death (apoptosis) and interference with the cell division cycle.
-
Naphthalene-based thiosemicarbazone (Compound 6) was found to induce apoptosis in LNCaP prostate cancer cells, as determined by flow cytometric analysis.[4][7]
-
Compound AB2 led to a significant increase in the sub-G1 cell population in both G-361 and LNCaP cells, which is indicative of apoptosis.[8]
-
The Captopril derivative (8) induced apoptotic cell death in MCF-7 cells, involving the activation of caspases-3 and -9 and the generation of reactive oxygen species (ROS).[9][10] Interestingly, in AMJ13 cells, it triggered a non-apoptotic form of cell death characterized by extensive vacuole formation.[10]
-
Other novel thiosemicarbazone analogs have been shown to cause cell cycle arrest at the G1/S and G2/M phases, often mediated by ROS production and mitochondrial dysfunction.[11][12]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following are standard protocols employed in the evaluation of these thiosemicarbazide analogs.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the thiosemicarbazide analogs. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting cell viability against compound concentration.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population.
For Apoptosis (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Cells are treated with the thiosemicarbazide analogs at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The data allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cells.
For Cell Cycle Analysis (Propidium Iodide Staining):
-
Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.
-
Cell Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight to permeabilize the cell membranes.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A. PI intercalates with DNA, and RNase A ensures that only DNA is stained.
-
Flow Cytometric Analysis: The DNA content of the cells is measured by a flow cytometer. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 peak representing apoptotic cells.
Visualizing Experimental and Mechanistic Pathways
To better understand the workflow and the molecular interactions of these compounds, the following diagrams are provided.
Caption: General workflow for evaluating the anticancer activity of novel compounds.
Caption: ROS-mediated intrinsic pathway of apoptosis induced by thiosemicarbazides.
References
- 1. ANTICANCER ACTIVITIES OF THIOSEMICARBAZIDES/THIOSEMICARBAZONES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 2. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]
- 3. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action | Bentham Science [eurekaselect.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. (2020) | Bhushan Shakya | 85 Citations [scispace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiosemicarbazide Derivative of Captopril (8) imposes Cellular-Dependent Death Modalities on Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4-Substituted Thiosemicarbazides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-substituted thiosemicarbazides is a cornerstone in the development of a wide array of therapeutic agents and valuable intermediates for heterocyclic synthesis. The strategic selection of a synthetic pathway is critical, directly impacting yield, purity, and scalability. This guide provides an objective comparison of the two predominant synthetic routes to these compounds: the direct isothiocyanate addition and the multi-step carbon disulfide method. This analysis is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Comparison of Synthetic Routes
The choice between the isothiocyanate and carbon disulfide routes hinges on factors such as the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule. The following table summarizes the key quantitative and qualitative differences between these two primary methods.
| Feature | Route 1: Isothiocyanate Addition | Route 2: Carbon Disulfide Method |
| Starting Materials | Hydrazine or a substituted hydrazide, Aryl/Alkyl Isothiocyanate | Aryl/Alkyl Amine, Carbon Disulfide, Hydrazine |
| Number of Steps | Single Step | Multiple Steps (typically 2-3) |
| Typical Reaction Time | 1 - 24 hours[1] | Longer overall, due to multiple steps |
| General Yield | Good to Excellent (often >80%)[1] | Variable, can be moderate (around 50% reported for some examples) |
| Reaction Conditions | Generally mild, often at room temperature or with gentle heating | Requires heating and handling of volatile/toxic intermediates |
| Scalability | Readily scalable | More complex to scale up due to multiple stages |
| Substrate Scope | Dependent on the commercial availability of isothiocyanates | Broad, as it starts from readily available primary amines |
| Key Advantages | High efficiency, simplicity, shorter reaction times | Utilizes common and often cheaper starting materials (amines vs. isothiocyanates) |
| Key Disadvantages | Isothiocyanates can be expensive, lachrymatory, and some are not commercially available | Longer procedure, involves toxic intermediates, and may have lower overall yields |
Visualizing the Synthetic Pathways
To conceptualize the decision-making process and the chemical transformations, the following diagrams created using the DOT language illustrate the logical workflow for route selection and the specifics of each synthetic approach.
Caption: A decision-making workflow for selecting a synthetic route.
Caption: Reaction scheme for the Isothiocyanate Addition route.
Caption: Reaction scheme for the Carbon Disulfide method.
Experimental Protocols
The following are representative experimental protocols for the two primary synthetic routes.
Route 1: Synthesis of 4-Arylthiosemicarbazides via Isothiocyanate Addition
This method is adapted from general procedures for the synthesis of 4-substituted-phenyl thiosemicarbazides and is noted for its high yields.
Materials:
-
Aryl isothiocyanate (1.0 equivalent)
-
Hydrazine hydrate (1.0-1.1 equivalents)
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the aryl isothiocyanate in absolute ethanol (approximately 10-15 mL per gram of isothiocyanate).
-
To this stirring solution, add hydrazine hydrate dropwise at room temperature. The reaction is often exothermic, and a precipitate may begin to form.
-
Stir the mixture at room temperature for 2-4 hours or heat under reflux for 1-3 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any soluble impurities.
-
The crude product can be further purified by recrystallization from hot ethanol to yield the desired 4-arylthiosemicarbazide as a crystalline solid.
Route 2: Synthesis of 4-Arylthiosemicarbazides via the Carbon Disulfide Method
This multi-step protocol is based on the synthesis of 4-phenylthiosemicarbazide from aniline.
Materials:
-
Aniline (1.0 equivalent)
-
Ammonia solution
-
Carbon Disulfide
-
Hydrazine sulfate
-
Potassium hydroxide or Sodium hydroxide
Procedure: Step 1: Formation of the Dithiocarbamate Salt
-
In a suitable reaction vessel, react aniline with ammonia and carbon disulfide to form the ammonium phenyldithiocarbamate salt.[2] This is typically done in an aqueous medium.
Step 2: Hydrazinolysis
-
Prepare an aqueous solution of hydrazine sulfate and a stoichiometric amount of a base like potassium hydroxide to liberate free hydrazine.
-
The solution of the dithiocarbamate salt from Step 1 is then added to the hydrazine solution.
-
The mixture is heated, for instance at 60°C for about 30 minutes.[2] During this time, the reaction progress can often be observed by a color change.
-
Upon cooling, the 4-phenylthiosemicarbazide product precipitates out of the solution.
-
The product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like dilute alcohol to yield the purified product.[2]
Conclusion
The synthesis of 4-substituted thiosemicarbazides can be efficiently achieved through two primary routes. The isothiocyanate addition method stands out for its simplicity, high yields, and shorter reaction times, making it the preferred route when the requisite isothiocyanate is readily available. Conversely, the carbon disulfide method offers a viable alternative, particularly for the synthesis of novel derivatives where the isothiocyanate is not commercially accessible, as it begins with more common primary amines. Researchers should weigh the factors of starting material availability, cost, desired scale, and timeline when selecting the most appropriate synthetic strategy. The detailed protocols and comparative data provided herein serve as a practical guide for the successful synthesis of this important class of compounds.
References
In Vitro Activity of 4-Aryl and 4-Benzoyl-3-Thiosemicarbazide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antimicrobial Activity
Thiosemicarbazide derivatives have demonstrated a broad spectrum of antimicrobial activities. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 4-substituted thiosemicarbazide derivatives against Gram-positive and Gram-negative bacteria, in comparison to standard antibiotics.
Table 1: In Vitro Antimicrobial Activity of 4-Substituted Thiosemicarbazide Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Standard Drug (MIC) |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide (3a) | 1.95 - 3.9 | - | - | - | Ciprofloxacin (0.125-0.5)[1] |
| 4-(3-fluorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide (3e) | 15.63 - 31.25 | 7.81 | - | - | Ciprofloxacin (0.125-0.5)[1][2] |
| N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide (3g) | Active | Active | Active | Active | Streptomycin (Standard)[3] |
| 1-(2,3-dichlorobenzoyl)-4-(4-chlorophenyl)thiosemicarbazide | 0.49 - 15.63 | - | - | - | Cefuroxime (Standard) |
| 4-Arylthiosemicarbazides (general) | 32 - 256 | - | - | - | Ciprofloxacin (0.125 - 0.5)[1] |
Note: '-' indicates data not available. The activity of compound 3g was reported as comparable to the standard, but specific MIC values were not provided in the source.
Anticancer Activity
Several studies have highlighted the potential of thiosemicarbazide derivatives as anticancer agents. The following table presents the half-maximal inhibitory concentration (IC50) values of selected compounds against various cancer cell lines, compared to the standard chemotherapeutic drug, Doxorubicin.
Table 2: In Vitro Anticancer Activity of 4-Substituted Thiosemicarbazide Derivatives (IC50 in µM)
| Compound | A549 (Lung) | C6 (Glioma) | U87 (Glioblastoma) | Standard Drug (IC50) |
| Benzodioxole-based thiosemicarbazone 5 | 10.67 | 4.33 | - | - |
| Benzodioxole-based thiosemicarbazone 2 | 24.0 | 23.33 | - | - |
| Benzodioxole-based thiosemicarbazone 3 | 28.0 | 49.33 | - | - |
| Nitro-substituted semicarbazide 4c | - | - | 12.6 (µg/mL) | Doxorubicin |
| Nitro-substituted thiosemicarbazide 5d | - | - | 13.0 (µg/mL) | Doxorubicin |
| 4-chlorobenzoyl carbamothioyl methane hydrazonate (5a) | - | - | - | Doxorubicin (0.6 µg/mL)[4] |
| 4-bromobenzoyl carbamothioyl methane hydrazonate (5e) | - | - | - | Doxorubicin (0.6 µg/mL)[4] |
Note: '-' indicates data not available. Some IC50 values are reported in µg/mL as per the source literature.[4][5][6]
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates. A few colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of about 5 x 10⁵ CFU/mL.[7]
-
Preparation of Test Compounds: The thiosemicarbazide derivatives and standard antibiotics are dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), to prepare stock solutions.
-
Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in CAMHB in 96-well microtiter plates.[7]
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 35 ± 2°C for 16-20 hours.[7]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
Cytotoxicity Assay: MTT Method
The in vitro cytotoxicity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an optimal density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the thiosemicarbazide derivatives and a standard drug (e.g., Doxorubicin) for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.[8]
-
Formazan Solubilization: The MTT-containing medium is removed, and the formed formazan crystals are dissolved in a solubilizing agent, such as DMSO.[9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[8][9] The cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Putative Mechanism of Action
The biological activity of thiosemicarbazide derivatives is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes in microbial and cancer cells. In bacteria, they are thought to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. In cancer cells, they may induce apoptosis through various signaling pathways.
References
- 1. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. archives.ijper.org [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Evaluating the Specificity of 4-Benzhydryl-3-thiosemicarbazide's Biological Target: A Comparative Guide to Tyrosinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological target specificity of 4-Benzhydryl-3-thiosemicarbazide, focusing on its potential as a tyrosinase inhibitor. While direct experimental data for this specific compound is limited in publicly available literature, this document evaluates its potential activity based on the well-established tyrosinase inhibitory action of structurally related thiosemicarbazone derivatives. The performance of these derivatives is compared with kojic acid, a widely recognized tyrosinase inhibitor.
Introduction to Thiosemicarbazides and Their Biological Activity
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds known for a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1][2] A significant area of investigation for these compounds is their ability to inhibit metalloenzymes, with tyrosinase being a prominent target.[1][3] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for developing treatments for hyperpigmentation disorders and for applications in the food and cosmetic industries.[3] The proposed mechanism of tyrosinase inhibition by thiosemicarbazones involves the chelation of copper ions within the enzyme's active site.[4]
This guide focuses on tyrosinase as a primary biological target for the thiosemicarbazide scaffold, providing a framework for evaluating the specificity of compounds like this compound.
Comparative Analysis of Tyrosinase Inhibitors
Due to the lack of specific tyrosinase inhibition data for this compound, this comparison utilizes data from structurally related thiosemicarbazone derivatives reported in the scientific literature. These compounds share the core thiosemicarbazone pharmacophore and provide insight into the potential efficacy of the broader chemical class.
Table 1: Comparison of Tyrosinase Inhibitory Activity (IC₅₀ Values)
| Compound | Chemical Scaffold | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Reference |
| 4-Hydroxybenzaldehyde thiosemicarbazone | Thiosemicarbazone | Mushroom Tyrosinase | 3.80 | Kojic Acid | 121 ± 5 |
| 4-Methoxybenzaldehyde thiosemicarbazone | Thiosemicarbazone | Mushroom Tyrosinase | 2.62 | Kojic Acid | 121 ± 5 |
| 2-Chlorobenzaldehyde thiosemicarbazone | Thiosemicarbazone | Mushroom Tyrosinase | 1.22 | Kojic Acid | 121 ± 5 |
| 4-Chlorobenzaldehyde thiosemicarbazone | Thiosemicarbazone | Mushroom Tyrosinase | 1.82 | Kojic Acid | 121 ± 5 |
| Kojic Acid | γ-Pyrone | Mushroom Tyrosinase | 30.6 - 121 | - | - |
Note: IC₅₀ values for Kojic Acid can vary depending on the experimental conditions.[5][6]
Experimental Protocols
The following is a detailed methodology for a standard in vitro mushroom tyrosinase inhibition assay, as compiled from various sources.[7][8]
Mushroom Tyrosinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test compound (e.g., this compound or its derivatives)
-
Kojic acid (as a positive control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of the test compound and kojic acid in DMSO. Serial dilutions should be made to obtain a range of concentrations.
-
-
Assay Protocol:
-
In a 96-well microplate, add a specific volume of the phosphate buffer.
-
Add a defined volume of the mushroom tyrosinase solution to each well.
-
Add various concentrations of the test compound or kojic acid to the respective wells. A control well should contain only DMSO.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475-492 nm) at regular intervals for a defined period (e.g., 10-20 minutes). The absorbance corresponds to the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the tyrosinase activity, from the dose-response curve.
-
Visualizing Pathways and Workflows
Diagram 1: Simplified Melanin Biosynthesis Pathway and the Role of Tyrosinase
Caption: The role of tyrosinase in the melanin synthesis pathway and its inhibition by thiosemicarbazones.
Diagram 2: Experimental Workflow for Tyrosinase Inhibition Assay
Caption: A flowchart of the experimental procedure for determining tyrosinase inhibitory activity.
Conclusion
While the specific biological target of this compound has not been definitively identified, the strong and consistent tyrosinase inhibitory activity of the broader thiosemicarbazone class suggests that this enzyme is a highly probable and specific target. The comparative data presented in this guide, using structurally similar compounds, indicates that thiosemicarbazones can be potent tyrosinase inhibitors, often outperforming the standard inhibitor, kojic acid.
Further experimental validation is required to determine the precise IC₅₀ value of this compound against tyrosinase and to explore its inhibitory activity against a panel of other metalloenzymes to fully elucidate its target specificity. The provided experimental protocol offers a robust framework for conducting such validation studies. This comparative guide serves as a valuable resource for researchers investigating the therapeutic potential of thiosemicarbazide derivatives and for professionals involved in the development of novel enzyme inhibitors.
References
- 1. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiosemicarbazones with tyrosinase inhibitory activity | CoLab [colab.ws]
- 3. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Tripeptides conjugated with thiosemicarbazones: new inhibitors of tyrosinase for cosmeceutical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Boronic Derivatives of Thiosemicarbazones as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Substituted Thiosemicarbazide Derivatives Across Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic activity of various 4-substituted thiosemicarbazide derivatives, a class of compounds to which 4-Benzhydryl-3-thiosemicarbazide belongs. While specific cross-reactivity data for this compound is not extensively available in current literature, this guide synthesizes findings from structurally related analogs to offer insights into their potential anticancer efficacy and selectivity across different cancer cell lines. The data presented herein is intended to support further research and drug development efforts in this promising area of oncology.
Cross-Reactivity and Cytotoxic Potency of Thiosemicarbazide Derivatives
The anticancer activity of thiosemicarbazide derivatives is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values of various 4-substituted thiosemicarbazide and thiosemicarbazone analogs against a panel of human cancer cell lines, demonstrating their varied cross-reactivity profiles.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| (2Z)-N-Benzyl-2-(3-methoxybenzylidene)hydrazinecarbothioamide (C4) | HT-29 | Colorectal Carcinoma | 6.7 | [1] |
| SW620 | Colorectal Adenocarcinoma | 8.3 | [1] | |
| MCF7 | Breast Adenocarcinoma | 14.5 | [1] | |
| HepG2 | Hepatocellular Carcinoma | 16.8 | [1] | |
| A549 | Lung Carcinoma | 23.7 | [1] | |
| NCM460 (Normal) | Colon Epithelial | Weakly cytotoxic | [1] | |
| Thiosemicarbazide derivative of Captopril (8) | AMJ13 | Breast Cancer | 66.82 | [2] |
| MCF-7 | Breast Adenocarcinoma | 88.06 | [2] | |
| HBL-100 (Normal) | Breast Epithelial | 153.3 | [2] | |
| N(4)-phenyl-2-benzoylpyridine thiosemicarbazone (4) | MOLT-3 | Acute Lymphoblastic Leukemia | 0.004 (µg/mL) | |
| HuCCA-1 | Cholangiocarcinoma | 0.03 (µg/mL) | ||
| A549 | Lung Carcinoma | 0.04 (µg/mL) | ||
| HepG2 | Hepatocellular Carcinoma | 4.75 (µg/mL) | ||
| 4-chlorobenzoyl carbamothioyl methane hydrazonate (5a) | B16F10 | Melanoma | 0.7 (µg/mL) | [3] |
| 4-bromobenzoyl carbamothioyl methane hydrazonate (5e) | B16F10 | Melanoma | 0.9 (µg/mL) | [3] |
| Doxorubicin (Reference Drug) | B16F10 | Melanoma | 0.6 (µg/mL) | [3] |
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.
MTT Cytotoxicity Assay
1. Cell Seeding:
-
Cancer cells are harvested from culture and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
The plates are incubated overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell adherence.
2. Compound Treatment:
-
The following day, the culture medium is aspirated and replaced with fresh medium containing various concentrations of the test compound (e.g., 4-substituted thiosemicarbazide derivatives).
-
A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included in parallel.
3. Incubation:
-
The plates are incubated for a specified period, typically ranging from 24 to 72 hours, depending on the cell line and experimental objectives.
4. MTT Addition and Incubation:
-
Following the treatment incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are then incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
5. Formazan Solubilization:
-
The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.
6. Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Mechanistic Pathways
To better understand the experimental process and the proposed mechanisms of action of thiosemicarbazide derivatives, the following diagrams have been generated using the DOT language.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Inhibition of Ribonucleotide Reductase by Thiosemicarbazones.
Caption: Inhibition of Topoisomerase IIα by Thiosemicarbazones.
Concluding Remarks
The compiled data indicates that 4-substituted thiosemicarbazide derivatives exhibit a broad range of cytotoxic activities against various cancer cell lines. The selectivity and potency appear to be influenced by the specific substitutions on the thiosemicarbazide scaffold. The primary mechanisms of action are believed to involve the inhibition of key enzymes essential for DNA synthesis and replication, namely ribonucleotide reductase and topoisomerase IIα, ultimately leading to cell cycle arrest and apoptosis.[4]
This guide serves as a foundational resource for researchers interested in the anticancer potential of thiosemicarbazide derivatives. Further investigation into the structure-activity relationships and the precise molecular targets of compounds like this compound is warranted to advance the development of this promising class of therapeutic agents.
References
A Comparative Guide to the Antioxidant Capacity of Benzhydryl-Containing Thiosemicarbazides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of thiosemicarbazide derivatives, with a specific focus on compounds containing a benzhydryl-like moiety. Due to the limited availability of direct research on benzhydryl-containing thiosemicarbazides, this guide utilizes data from structurally similar benzophenone thiosemicarbazones as a primary reference point. The objective is to offer a clear, data-driven comparison to aid in the evaluation and development of novel antioxidant agents.
Quantitative Antioxidant Activity
The antioxidant potential of various thiosemicarbazone derivatives is summarized below. The data for benzophenone thiosemicarbazones, which serve as a proxy for benzhydryl-containing compounds, are presented alongside other thiosemicarbazide derivatives for a comprehensive comparison. The antioxidant activity is expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant capacity.
| Compound Class | Specific Compound/Derivative | Antioxidant Assay | IC50 (µM) | Reference Standard | IC50 of Standard (µM) |
| Benzophenone Thiosemicarbazones | Compound 1 (4-hydroxybenzophenone derivative) | DPPH | 71.77 ± 3.25 | Gallic Acid | 23.24 ± 0.43 |
| Compound 2 (2,4-dihydroxybenzophenone derivative) | DPPH | 85.05 ± 0.06 | Gallic Acid | 23.24 ± 0.43 | |
| Compound 3 (2-hydroxy-4-methoxybenzophenone derivative) | DPPH | 84.09 ± 8.03 | Gallic Acid | 23.24 ± 0.43 | |
| Compound 4 (2-hydroxy-4-chlorobenzophenone derivative) | DPPH | 75.89 ± 1.54 | Gallic Acid | 23.24 ± 0.43 | |
| Compound 5 (2-hydroxy-4,4'-dichlorobenzophenone derivative) | DPPH | 86.99 ± 6.78 | Gallic Acid | 23.24 ± 0.43 | |
| Other Thiosemicarbazide Derivatives | Camphene-based Thiosemicarbazone (TSC-2) | DPPH | - | Trolox | - |
| 2-(ethylsulfanyl)benzohydrazide derivative (Compound 3) | DPPH | 0.22 µg/mL | Gallic Acid | 1.2 µg/mL | |
| Pyridine-based Thiosemicarbazone (L) | DPPH | Surpassed Trolox | Trolox | - | |
| Pyridine-based Thiosemicarbazone (L2) | DPPH | Surpassed Trolox | Trolox | - |
Note: The data for benzophenone thiosemicarbazones reveals weak antioxidant activities when compared to the gallic acid standard[1]. In contrast, other thiosemicarbazide derivatives have demonstrated potent antioxidant effects, in some cases surpassing the activity of the standard, Trolox[2][3].
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength.
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.
-
Sample Preparation: Stock solutions of the test compounds and a standard antioxidant (e.g., Gallic Acid, Trolox) are prepared in a suitable solvent (e.g., methanol or DMSO). A series of dilutions are then made from the stock solutions.
-
Reaction Mixture: In a 96-well plate, a specific volume of each sample dilution (e.g., 50 µL) is added to a larger volume of the DPPH solution (e.g., 150 µL).
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.[4]
Procedure:
-
Preparation of ABTS•+ Solution: A 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate are mixed in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[4]
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Stock solutions and subsequent dilutions of the test compounds and a standard are prepared.
-
Reaction Mixture: A small volume of the sample dilution is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a short period (e.g., 10 minutes).[4]
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). This reduction results in the formation of a colored complex, and the intensity of the color is proportional to the antioxidant capacity.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃ in a 10:1:1 (v/v/v) ratio.
-
Sample Preparation: Test compounds and a standard (e.g., Trolox) are prepared at various concentrations.
-
Reaction Mixture: The FRAP reagent is mixed with the sample solutions.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.
-
Calculation: A standard curve is prepared using a known antioxidant (e.g., FeSO₄ or Trolox), and the antioxidant capacity of the samples is expressed as equivalents of the standard.
Mechanism of Antioxidant Action
The antioxidant activity of thiosemicarbazide derivatives is primarily attributed to their ability to donate a hydrogen atom from the hydrazinic (-NH-NH-) or thioamide (-NH-CS-) moiety to a free radical. This process neutralizes the radical and terminates the radical chain reaction. The resulting thiosemicarbazide radical is stabilized by resonance, which delocalizes the unpaired electron across the molecule, thereby increasing its stability and preventing it from initiating further radical reactions.
References
- 1. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 4-Benzhydryl-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 4-Benzhydryl-3-thiosemicarbazide. The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Identification and Immediate Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. While specific toxicological data for this derivative is limited, information from suppliers and data on related thiosemicarbazide compounds indicate a need for caution. The parent compound, thiosemicarbazide, is classified as an acutely hazardous waste by the U.S. Environmental Protection Agency (EPA) with the waste code P116.[1] Derivatives often share similar hazard profiles.
Known and Inferred Hazards:
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
-
Acute Toxicity (Oral): Based on data for thiosemicarbazide and its derivatives, this compound should be considered highly toxic if swallowed.[3][4][5]
Immediate Actions:
-
In case of eye contact, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.
-
If on skin, wash with plenty of water.[2] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]
-
If inhaled, remove the person to fresh air and keep comfortable for breathing.[2]
-
If swallowed, immediately call a POISON CENTER or doctor.[3][4][5]
Physical and Chemical Properties
A summary of the available quantitative data for this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 21198-25-4 | [6] |
| Molecular Formula | C₁₄H₁₅N₃S | [6] |
| Molecular Weight | 257.35 g/mol | [6] |
| Melting Point | 148-150°C | [2] |
| Boiling Point | 421.2°C at 760 mmHg | [2] |
| Flash Point | 208.5°C | [2] |
| Density | 1.211 g/cm³ | [2] |
| Vapor Pressure | 2.66E-07 mmHg at 25°C | [2] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, stringent personal protective measures are mandatory.
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety goggles and face shield | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended) and a lab coat | Wear appropriate protective gloves and clothing to prevent skin exposure. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or glove box. |
Operational Plan: Step-by-Step Handling Procedure
Handling of this compound should always be performed in a controlled environment to minimize exposure.
Experimental Workflow:
Methodology:
-
Preparation:
-
Designate a specific area for handling, preferably a chemical fume hood or a glove box.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have spill cleanup materials accessible.
-
-
Handling and Weighing:
-
Always handle the solid compound within a certified chemical fume hood to avoid inhalation of dust.[7]
-
When weighing, use an analytical balance inside the fume hood.
-
Use appropriate tools to handle the solid, minimizing the creation of dust.
-
-
Dissolving and Reaction:
-
If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Keep the container covered as much as possible during the process.
-
Set up reactions within the fume hood.
-
-
Decontamination:
-
Wipe down all surfaces that may have come into contact with the chemical using a suitable decontaminating solution.
-
Properly dispose of all contaminated materials as hazardous waste.
-
-
Storage:
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as acutely hazardous waste.
Disposal Workflow:
Methodology:
-
Waste Segregation:
-
Do not mix this waste with other chemical waste streams.
-
All materials contaminated with this compound, including gloves, weighing paper, and pipette tips, must be disposed of as acutely hazardous waste.
-
-
Containerization and Labeling:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
The label should include "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Toxic").
-
-
Temporary Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
-
Waste Pickup and Disposal:
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. nj.gov [nj.gov]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. lobachemie.com [lobachemie.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
